Zinc argininate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
112983-87-6 |
|---|---|
Molecular Formula |
C12H26N8O4Zn |
Molecular Weight |
411.8 g/mol |
IUPAC Name |
zinc;(2R)-2-amino-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/2C6H14N4O2.Zn/c2*7-4(5(11)12)2-1-3-10-6(8)9;/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);/q;;+2/p-2/t2*4-;/m11./s1 |
InChI Key |
UJNPHNKJSKIVTE-KDAOEQPASA-L |
Isomeric SMILES |
C(C[C@H](C(=O)[O-])N)CN=C(N)N.C(C[C@H](C(=O)[O-])N)CN=C(N)N.[Zn+2] |
Canonical SMILES |
C(CC(C(=O)[O-])N)CN=C(N)N.C(CC(C(=O)[O-])N)CN=C(N)N.[Zn+2] |
Origin of Product |
United States |
Synthesis and Preparation Methodologies for Zinc Argininate Complexes
Diverse Synthetic Approaches to Zinc Argininate Production
The synthesis of this compound can be achieved through various chemical pathways, each offering distinct advantages in terms of reaction conditions and the nature of the resulting product. These methods range from simple solution-based reactions to more complex solid-state and solvothermal techniques.
Direct Complexation Methods for this compound Synthesis
Direct complexation is a straightforward and widely used method for synthesizing this compound complexes. This approach typically involves the reaction of a soluble zinc salt with L-arginine in a suitable solvent, most commonly water. The zinc ion and the L-arginine ligand directly interact in the solution to form the complex.
A common procedure involves dissolving a zinc salt, such as zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O), in water and adding it to an aqueous solution of L-arginine. mdpi.com The reaction can be facilitated by stirring at a specific temperature to ensure a homogenous mixture and to promote the complexation reaction. mdpi.com In some variations, a co-ligand, like sodium azide (B81097), may be introduced to the reaction mixture, leading to the formation of more complex structures, such as Zn(N₃)(Arg)₂·3H₂O. mdpi.com This self-assembly technique demonstrates how direct complexation can be tailored to produce specific crystalline products. The formation of the complex is often evidenced by a change in the solution's appearance, such as the immediate formation of a precipitate. mdpi.com
Another example of direct complexation is the synthesis of a zinc arginine complex for use as a thermal stabilizer, which is conveniently synthesized in a water solution. researchgate.net This method highlights the versatility of direct complexation in producing materials with specific functional properties. The resulting complexes can often be isolated from the solution by filtration and purified by washing with appropriate solvents to remove any unreacted starting materials or byproducts.
Precipitation Techniques for Controlled Formation of this compound
Precipitation is a key technique in the synthesis of this compound, often occurring as a direct consequence of the complexation reaction in a solution where the product has low solubility. The controlled precipitation allows for the isolation of the solid this compound complex from the reaction medium.
In a typical synthesis, upon mixing aqueous solutions of a zinc salt and L-arginine, a white precipitate of the this compound complex can form immediately. mdpi.com The formation of this precipitate is driven by the low solubility of the complex under the specific reaction conditions. The properties of the precipitate, such as particle size and morphology, can be influenced by factors like the concentration of the reactants, the rate of addition of the reagents, and the temperature of the reaction.
For instance, in the synthesis of zinc oxide nanoparticles, which shares principles with the precipitation of metal complexes, the concentration of the zinc precursor and the precipitating agent, as well as the pH, are crucial parameters that affect the final product. rasayanjournal.co.in These principles can be applied to the controlled formation of this compound to optimize the yield and physical characteristics of the precipitate. After precipitation, the solid is typically collected by centrifugation or filtration, washed to remove impurities, and then dried. mdpi.com
Solvothermal and Hydrothermal Synthesis Pathways for Crystalline this compound
Solvothermal and hydrothermal syntheses are powerful methods for preparing crystalline materials, including metal-organic frameworks and coordination polymers. researchgate.netresearchgate.netreading.ac.uk These techniques involve carrying out the synthesis in a closed system, such as a Teflon-lined stainless steel autoclave, at elevated temperatures and pressures. ajol.infoscispace.com When water is used as the solvent, the method is termed hydrothermal synthesis. capes.gov.brrsc.orgacs.org
These methods promote the growth of high-quality single crystals by increasing the solubility of the reactants and facilitating the crystallization process. While specific examples of solvothermal or hydrothermal synthesis of simple this compound are not extensively detailed in the provided search results, the synthesis of other zinc coordination polymers with amino acid-derived or other organic ligands provides a strong precedent for its applicability. ajol.infoscispace.comcapes.gov.brmdpi.com For example, the hydrothermal reaction of zinc(II) acetate (B1210297) with various organic ligands at 180 °C has been shown to produce crystalline zinc coordination polymers. capes.gov.brrsc.org
The synthesis of a one-dimensional cobalt-amino acid complex via solvothermal methods further illustrates the potential of this technique for creating ordered metal-amino acid structures. researchgate.net By carefully controlling the reaction parameters such as temperature, time, and the molar ratios of the reactants, it is possible to direct the formation of specific crystalline phases of this compound.
Solid-State Synthesis Routes for Anhydrous this compound
Solid-state synthesis offers a pathway to produce anhydrous materials by reacting the starting materials in the absence of a solvent, often at elevated temperatures. jwent.net This method is particularly advantageous for preparing anhydrous this compound, as it avoids the incorporation of water molecules into the crystal lattice, which is common in aqueous synthesis methods.
A general approach to solid-state synthesis involves grinding the reactants together to ensure intimate contact and then heating the mixture to a temperature high enough to initiate the reaction but below the decomposition temperature of the product. mdpi.com For instance, a complex of zinc with pyromellitic acid has been synthesized via a room-temperature solid-state reaction, indicating that high temperatures are not always necessary. mdpi.com
The synthesis of zinc oxide nanoparticles through the solid-state transformation of Zn(II)-organic infinite coordination polymer particles at 550 °C demonstrates a related principle where a precursor complex is thermally decomposed to yield the desired product. rsc.org A similar strategy could be envisioned for anhydrous this compound, where a hydrated this compound complex is carefully heated under vacuum to remove water molecules without decomposing the arginate ligand. The removal of water from hydrated zinc complexes by heating in a vacuum oven is a documented procedure to yield anhydrous complexes.
Optimization of Synthesis Parameters for Enhanced Yield and Purity of this compound
To obtain this compound with high yield and purity, it is crucial to optimize the synthesis parameters. These parameters significantly influence the reaction equilibrium, the rate of formation of the complex, and the potential for side reactions.
Influence of pH on this compound Speciation and Formation
The pH of the reaction medium is a critical parameter that governs the speciation of both the zinc ion and the L-arginine ligand, thereby profoundly influencing the formation and stability of the resulting this compound complex. mdpi.comnih.gov L-arginine is an amino acid with multiple ionizable groups: the carboxylic acid group, the α-amino group, and the guanidinium (B1211019) group on the side chain. The protonation state of these groups is pH-dependent.
At different pH values, L-arginine can exist as a cation, a zwitterion, or an anion. Similarly, zinc ions can form various hydroxo complexes (e.g., [Zn(OH)]⁺, Zn(OH)₂) as the pH increases. The formation of the zinc-arginine complex is a competitive process involving these different species.
Studies on the complexation of zinc with other organic ligands, such as fulvic acids, have shown that the stability constant of the complexes increases with increasing pH, with complexation reactions prevailing at pH 6 and 7. mdpi.comnih.gov This is attributed to the deprotonation of functional groups (like carboxyl groups) at higher pH, making them more available for binding with the metal ion. mdpi.com In alkaline conditions, the formation of Zn(II)-EDTA complexes is reported to be more complete. researchgate.net Conversely, at very low pH, proton exchange can dominate over complexation. mdpi.comnih.gov The investigation into the complexation of zinc and arginine has revealed the formation of various protonated mononuclear complexes, highlighting the intricate role of pH in determining the specific species formed. researchgate.net Therefore, controlling the pH is essential for targeting the desired this compound species and maximizing its formation.
Table 1: Influence of pH on Zinc Complexation
| pH Range | Predominant Interaction/Species | Effect on Complex Stability | Reference |
| 3 | Proton exchange dominates interactions | Lower stability | mdpi.comnih.gov |
| 6-7 | Complexation reaction prevails | Higher stability, logK increases from ~3.8 to 4.2 | mdpi.comnih.gov |
| 8-12 | Efficient pre-concentration of Zn(II) | Favorable for complex formation | researchgate.net |
| Variable | Formation of various protonated mononuclear complexes (e.g., ZnHL, ZnH₂L₂) | Stability constants are pH-dependent | researchgate.net |
This table summarizes general trends observed in zinc complexation with organic ligands, which are applicable to the this compound system.
Temperature Effects on Crystallization Kinetics and Polymorphism of this compound
Temperature is a critical parameter in the crystallization of chemical compounds, profoundly influencing both the rate of crystal growth (kinetics) and the final crystalline structure (polymorphism). While specific research on the crystallization kinetics of this compound is not extensively detailed in publicly available literature, the principles can be understood by examining analogous metal-amino acid and metal-organic systems.
The rate of crystallization is directly linked to temperature. An increase in temperature generally increases the solubility of the solute, but it also enhances the diffusion rate of molecules in the solution. The interplay between supersaturation and kinetics determines the outcome. In the synthesis of zinc oxide (ZnO) nanoparticles, for instance, reaction temperature has been shown to directly impact particle size and morphology. One study found that increasing the synthesis temperature from 50 °C to 70 °C resulted in a larger average crystalline size, from 24 nm to 29 nm, respectively sci-hub.se. Similarly, for zinc-methionine chelates, higher temperatures led to a significant increase in the amount of scale (precipitate) formed and a decrease in the induction period before crystallization begins researchgate.net. This suggests that for this compound, higher temperatures would likely accelerate crystal growth, provided a supersaturated state is maintained.
The Arrhenius equation can be used to describe the temperature dependence of the rate constant, k: k = A * e(-Ea/RT) Where A is the pre-exponential factor, Ea is the activation energy for crystallization, R is the universal gas constant, and T is the absolute temperature. For the surface nucleation of zinc-methionine, activation energies were estimated to be in the range of 42 to 48 kJ mol⁻¹ researchgate.net. It is reasonable to infer that the crystallization of this compound would follow similar thermodynamic principles.
Polymorphism, the ability of a solid material to exist in more than one crystal structure, is also highly dependent on temperature. Different polymorphs of a compound can exhibit different physical properties. For example, two polymorphs of p-nitrobenzoic acid (pNBA) are known, with one form crystallizing at room temperature and the other at temperatures above 51 °C rsc.org. In some cases, a polymorphic transition can occur as temperature changes. A study on the tripeptide l-Ala-l-Pro-Gly·H₂O revealed a reversible solid-to-solid polymorphic phase transition between 226 K and 265 K (-47 °C to -8 °C) nih.gov. Thermal analysis of transition metal-arginine complexes, including a zinc variant, shows distinct thermal decomposition pathways, indicating the formation of stable, defined structures that break down at specific temperatures researchgate.net. While this does not confirm polymorphism, it underscores the thermal sensitivity of the crystal lattice. For this compound, it is plausible that different crystallization temperatures could favor the nucleation and growth of distinct polymorphs, each with unique structural and, consequently, physical characteristics.
Stoichiometric Considerations in the Controlled Production of this compound
Stoichiometry, the quantitative relationship between reactants and products in a chemical reaction, is fundamental to the controlled synthesis of this compound. The molar ratio of the zinc source to arginine directly influences the identity, purity, and yield of the resulting complex.
Investigations into the complex formation between zinc(II) and arginine have revealed that multiple species can exist in solution depending on the relative concentrations of the reactants and the pH of the medium. A potentiometric study identified a series of mononuclear complexes, including species with varying degrees of protonation such as ZnHL, ZnH₂L₂, and ZnH₃L₃, where L represents the deprotonated arginine molecule researchgate.net. This highlights that simply mixing the components does not guarantee the formation of a single, desired complex; precise control over the molar ratios is essential.
In practice, the synthesis of this compound complexes often targets a specific stoichiometric ratio to ensure the formation of a defined product.
A molar ratio of 1:2 (Zinc:Arginine) is frequently employed. A study reporting the synthesis of a thermal stabilizer for PVC used this ratio to produce a Zn(Arg)₂ complex in an aqueous solution researchgate.net. Patents for oral care compositions also specify a preferred molar ratio of about 1:2 for reacting a zinc ion source with arginine google.com. The crystal structure of a related complex, Zn(N₃)(Arg)₂·3H₂O, further confirms the stability of the 1:2 arrangement, where two arginine molecules coordinate to a central zinc ion mdpi.com.
Other ratios, such as 1:1 and 1:3 , have also been investigated for synthesizing arginine-containing manganese and zinc chelates wjarr.com.
For specific applications, unconventional ratios may be used. For instance, a 1:6 molar ratio of arginine to ZnCl₂ was found to produce a draw solution with exceptionally high osmotic pressure for forward osmosis applications, though this likely involves a mixture of complex species rather than a single, isolated compound researchgate.net.
Table 1: Stoichiometric Ratios in this compound Synthesis
| Zinc:Arginine Molar Ratio | Resulting Complex/Application | Reference |
|---|---|---|
| 1:2 | Zn(Arg)₂ complex for use as a thermal stabilizer. | researchgate.net |
| 1:1 to 1:3 (1:2 preferred) | Zinc-Arginine-Chloride complex for oral care formulations. | google.com |
| 1:2 | Confirmed in the crystal structure of Zn(N₃)(Arg)₂·3H₂O. | mdpi.com |
| 1:1, 1:2, 1:3 | Investigated for the synthesis of Me(Arg)n(CH3COO)2·mH2O chelates. | wjarr.com |
| 1:6 (Arginine:ZnCl₂) | Draw solution for forward osmosis applications. | researchgate.net |
Impact of Solvent Systems on this compound Morphology and Purity
The solvent system used during crystallization is a powerful tool for controlling the final physical properties of a crystalline product, including its morphology (shape and size) and purity. The solvent influences crystal growth through its effects on solubility, thermodynamics, and interactions at the crystal-liquid interface rsc.org.
The choice of solvent can dramatically alter the crystal habit. For example, in a study on mononuclear Zn(II) complexes, the use of different solvent combinations (such as dimethylformamide with tetrahydrofuran (B95107) or acetonitrile) led to the formation of crystals with a highly unusual curved morphology nih.govnih.gov. This demonstrates that solvent molecules can act as templates or modulators, influencing the direction and rate of crystal growth on different faces. For zinc oxide, the use of simple primary alcohols like methanol (B129727) versus ethanol (B145695) resulted in a remarkable morphological difference: nanoplates were formed in methanol, while nanorods were generated in ethanol researchgate.net. This effect was attributed to the preferential adsorption of methanol molecules onto the polar surfaces of ZnO, inhibiting growth in that direction researchgate.net.
For this compound, the solvent system impacts both solubility and the potential for incorporation of impurities.
Purity: The synthesis of a zinc-arginine-chloride complex for oral care applications specifically calls for the use of an anhydrous solvent like glycerin google.com. Using a solvent in which impurities are highly soluble but the desired product has lower solubility is a fundamental strategy for purification. However, solvent molecules themselves can become trapped within the growing crystal lattice as inclusions, which are crystal defects that can compromise the final purity rsc.org.
Morphology and Solubility: Water is a common solvent for the synthesis of this compound, yielding a product that is highly soluble in water but poorly soluble in organic solvents researchgate.netwjarr.com. The polarity of the solvent plays a key role; a study on benzoic acid crystallization in 16 different solvents found that the aspect ratio of the crystals decreased as the polarity of the solvent increased rsc.org. It is expected that the morphology of this compound crystals could be similarly manipulated by varying the solvent from highly polar (water) to less polar systems or by using co-solvent mixtures.
Table 2: Influence of Solvent Properties on Crystal Characteristics
| Solvent Property | Effect on Crystallization | Example System |
|---|---|---|
| Polarity | Can alter crystal aspect ratio and morphology. Higher polarity can lead to different crystal habits. | Benzoic Acid rsc.org |
| Solvent-Surface Interaction | Preferential adsorption of solvent molecules to specific crystal faces can inhibit or promote growth in certain directions, dictating the final shape (e.g., rods vs. plates). | Zinc Oxide (ZnO) in Methanol vs. Ethanol researchgate.net |
| Anhydrous vs. Aqueous | Can be critical for preventing side reactions and ensuring purity. Anhydrous glycerin is specified for certain Zinc-Arginine complexes. | Zinc-Arginine-Chloride Complex google.com |
| Co-solvent Systems | Can dramatically alter morphology, leading to unique structures like curved crystals. | Mononuclear Zn(II) complexes in DMF/THF nih.gov |
Green Chemistry Principles Applied to the Sustainable Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound focuses on improving its environmental footprint through the use of safer solvents, reducing energy consumption, and utilizing sustainable raw materials.
A primary tenet of green chemistry is the use of safer, environmentally benign solvents. Many syntheses of metal-organic complexes rely on organic solvents that can be hazardous and difficult to dispose of. The synthesis of this compound, however, can be conveniently and efficiently performed in an aqueous solution researchgate.netwjarr.com. Water is a non-toxic, non-flammable, and readily available solvent, making its use a significant step towards a greener process. The successful synthesis of a dual-ligand Zn-based metal-organic framework (MOF) in water, which achieved an unprecedentedly high space-time yield, demonstrates that aqueous routes can be highly scalable and efficient, challenging the traditional reliance on organic solvents mdpi.com.
Another principle of green chemistry is the use of renewable feedstocks. Arginine itself can be sourced from the hydrolysis of proteins from agricultural or animal waste products, such as plant thrones or chicken feathers nih.gov. Utilizing such waste streams as a source for ligands decreases the reliance on virgin materials and contributes to a more circular economy nih.gov. Furthermore, green synthesis methods often employ plant extracts as reducing and capping agents, avoiding the need for harsh chemical reagents. While more common for the synthesis of zinc oxide nanoparticles using extracts from sources like Punica granatum or ginger mdpi.comekb.eg, the underlying principle of using biocompatible and natural reagents is applicable.
Finally, designing for energy efficiency is a key goal. Syntheses that can be conducted at room or moderate temperatures are preferable to those requiring high heat. The synthesis of a Zn(N₃)(Arg)₂·3H₂O complex was achieved by stirring at 60 °C, followed by slow evaporation at room temperature, which is a relatively low-energy process mdpi.com. Green methods often avoid excessive temperature and pressure conditions, further reducing the energy demand and cost of production healthbiotechpharm.org.
Industrial Scalability Considerations for this compound Manufacturing
Scaling a synthesis from the laboratory bench to industrial production introduces a new set of challenges related to cost, efficiency, consistency, and safety. The manufacturing of this compound on an industrial scale requires careful consideration of raw material sourcing, process control, and final product handling.
The supply chain for the primary raw material, zinc, is a major factor. The production of zinc metal typically involves energy-intensive steps like roasting and electrolysis, and the industry faces challenges from diminishing high-quality ore reserves and fluctuating energy costs researchgate.netchalcogen.ro. The logistics of sourcing zinc and ensuring its purity are foundational to any large-scale chelate manufacturing process.
The crystallization process itself is a critical control point at an industrial scale. Key considerations include:
Impurity Management: In a large-scale reactor, even small amounts of impurities can affect crystallization kinetics and product purity. A structured approach to identifying and mitigating the impact of impurities, whether they co-crystallize or adsorb to the crystal surface, is essential for consistent quality researchgate.net.
Process Control: Parameters such as temperature, pH, reagent addition rate, and mixing speed must be precisely controlled. In the production of zinc L-methionine chelate, a fed-batch reactive crystallization process was developed where the injection rate of the zinc salt solution was carefully controlled to produce larger particles with better flowability researchgate.net.
Product Handling: The physical properties of the final powder, such as particle size distribution and flowability, are crucial for downstream processes like blending, tableting, or packaging. Poor flowability can cause significant issues in manufacturing equipment.
The economic feasibility of large-scale production is another major hurdle, particularly for specialty chemicals like amino acid chelates nih.gov. The cost of raw materials, energy consumption, and purification steps must be optimized. The development of efficient, one-pot syntheses in aqueous media, as has been done for this compound researchgate.net, is a significant advantage for industrial scalability as it simplifies the process and reduces solvent-related costs and hazards. Companies that supply zinc arginate commercially confirm that it is available for bulk ordering, indicating that scalable and reliable manufacturing processes have been successfully implemented mdpi.com.
Advanced Spectroscopic and Structural Characterization Techniques for Zinc Argininate
Spectroscopic Methodologies for Elucidating the Coordination Environment and Ligand Conformation in Zinc Argininate
The elucidation of the three-dimensional structure and bonding characteristics of this compound relies on a suite of advanced spectroscopic techniques. Each method provides a unique window into the molecular properties of the complex, from the vibrational modes of its functional groups to its electronic structure and conformational dynamics in different states. By integrating data from various spectroscopic sources, a comprehensive model of the coordination environment of the zinc ion and the conformation of the arginine ligand can be constructed.
Infrared (IR) spectroscopy is a powerful tool for probing the functional groups of the arginine ligand and identifying how their vibrational frequencies are perturbed upon coordination to a zinc ion. The binding of zinc to specific sites on the arginine molecule—such as the carboxylate group, the α-amino group, and the guanidinium (B1211019) side chain—causes distinct shifts in the characteristic stretching and bending frequencies of these groups.
Quantum chemical calculations and Infrared Multiple Photon Dissociation (IRMPD) spectroscopy on gas-phase zinc-arginine complexes have provided significant insights into these interactions. nih.govrsc.org Studies on the deprotonated arginine complex, [Zn(Arg-H)]+, suggest a preference for a tridentate coordination geometry where the Zn²⁺ ion binds simultaneously to the α-amino nitrogen, a carboxylate oxygen, and one of the terminal nitrogens of the guanidinium group (Nω'). nih.gov This chelation leads to predictable changes in the IR spectrum compared to free arginine.
Key vibrational bands that are diagnostic of zinc binding include:
Carboxylate Group (COO⁻): In the free zwitterionic arginine, the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group are prominent. Upon coordination to zinc, the frequencies of these bands shift. A significant change in the separation (Δν = νₐₛ - νₛ) between these two bands can indicate the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).
Amino Group (NH₂): The N-H stretching and bending vibrations of the α-amino group are sensitive to coordination. A shift to lower wavenumbers (red shift) upon complexation is indicative of the donation of the nitrogen lone pair to the zinc ion, which weakens the N-H bonds.
Guanidinium Group [C(NH₂)₂]⁺: The complex vibrational modes of the guanidinium group, particularly the C=N stretching and NH₂ bending vibrations, are also altered upon zinc binding. These shifts confirm the involvement of the side chain in the coordination sphere. nih.gov
Far-IR Region: In the far-infrared region, new vibrational bands corresponding to Zn-N and Zn-O stretching modes appear, typically between 400 and 500 cm⁻¹. These bands provide direct evidence of the formation of coordination bonds between zinc and the ligand donor atoms. ias.ac.in
The table below summarizes typical IR frequency shifts observed upon the complexation of amino acids with zinc, providing a basis for interpreting the this compound spectrum.
| Vibrational Mode | Typical Frequency (Free Ligand) | Expected Shift upon Zn²⁺ Coordination | Rationale for Shift |
| Carboxylate Asymmetric Stretch | ~1610 cm⁻¹ | Shift in frequency depending on coordination mode. | Interaction of the carboxylate oxygen with the zinc ion alters the electron distribution in the C=O bonds. |
| Carboxylate Symmetric Stretch | ~1410 cm⁻¹ | Shift in frequency depending on coordination mode. | Coordination affects the O-C-O bond angle and bond strengths. |
| α-Amino N-H Stretch | ~3100-3400 cm⁻¹ | Red shift (to lower frequency). nih.gov | Weakening of the N-H bond due to the donation of electron density from the nitrogen atom to the zinc ion. |
| Guanidinium C=N Stretch | ~1670 cm⁻¹ | Shift in frequency. | Involvement of a guanidinium nitrogen in coordination alters the resonance and bond order of the C-N bonds. nih.gov |
| Metal-Ligand Vibrations | Not present | Appearance of new bands in the Far-IR region (~400-500 cm⁻¹). ias.ac.in | Direct observation of the stretching vibrations of the newly formed Zn-N and Zn-O coordination bonds. |
Raman spectroscopy serves as an essential complement to IR spectroscopy for the vibrational analysis of this compound. While IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, Raman spectroscopy measures light scattering from vibrations that modulate the molecule's polarizability. This often means that vibrations that are weak or forbidden in the IR spectrum may be strong and easily observed in the Raman spectrum, and vice versa.
For this compound, Raman spectroscopy is particularly useful for analyzing:
Symmetric Vibrations: Symmetric stretching modes, such as the symmetric stretch of the carboxylate group, often produce strong Raman signals. This provides a complementary view of the carboxylate coordination environment.
Skeletal Vibrations: The C-C and C-N skeletal vibrations of the arginine backbone and side chain can be clearly identified, providing a "structural fingerprint" of the ligand's conformation upon complexation.
Metal-Ligand Modes: Low-frequency Raman spectroscopy is highly effective for observing the symmetric stretching vibrations of the metal-ligand bonds (Zn-O, Zn-N), which typically appear below 600 cm⁻¹. nih.gov The positions of these bands are directly related to the strength and nature of the coordination bonds. For instance, studies on nitrogen-related vibrational modes in zinc-containing materials have identified specific modes related to Zn-N complexes. researchgate.net
The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of this compound, leading to a more detailed understanding of its molecular structure and bonding. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure and dynamics of molecules in solution. Since the Zn²⁺ ion is diamagnetic (d¹⁰), it does not cause the severe line broadening associated with paramagnetic ions, allowing for the acquisition of high-resolution NMR spectra for this compound.
¹H and ¹³C NMR spectra provide atomic-level information about the arginine ligand's environment. The formation of a complex with zinc induces changes in the chemical shifts of the nuclei near the binding sites due to alterations in the local electronic environment.
Chemical Shift Perturbations: Protons and carbons closest to the coordination sites (e.g., the α-H, α-C, and atoms in the guanidinium group) experience the most significant changes in their chemical shifts upon zinc binding. By mapping these chemical shift perturbations, the specific atoms involved in coordination can be identified. mdpi.com For example, a downfield shift of the α-proton signal is often indicative of coordination through the α-amino and/or carboxylate groups.
Conformational Analysis: The coupling constants (J-couplings) between protons, particularly along the arginine side chain, can provide information about the dihedral angles. Changes in these coupling constants upon complexation can reveal conformational changes imposed on the arginine ligand by the zinc ion.
Dynamic Behavior: NMR can also be used to study the dynamic behavior of the complex, such as the rates of ligand exchange or internal motions within the molecule.
The following table illustrates the expected chemical shift changes in the ¹³C NMR spectrum of arginine upon coordination with Zn²⁺.
| Carbon Atom | Approximate Chemical Shift (Free Arginine, ppm) | Expected Change upon Zn²⁺ Coordination | Rationale |
| C=O (C-1) | ~175 | Δδ ≠ 0 | Direct involvement of the carboxylate group in binding alters its electron density. |
| Cα (C-2) | ~55 | Δδ ≠ 0 | Proximity to both α-amino and carboxylate binding sites. |
| Cδ (C-5) | ~41 | Δδ ≠ 0 | Proximity to the guanidinium group, a potential binding site. |
| Cζ (C-6) | ~157 | Δδ ≠ 0 | Direct involvement of the guanidinium group in binding. |
Solid-State NMR (SSNMR) provides structural information on materials in their crystalline or amorphous solid states, offering insights that are complementary to solution-state NMR and X-ray diffraction. For this compound, SSNMR can characterize the local environment of both the arginine ligand and the zinc ion.
While ¹³C and ¹⁵N SSNMR can reveal details about the ligand's conformation and packing in the solid state, ⁶⁷Zn SSNMR is a specialized technique that directly probes the zinc coordination sphere. hbku.edu.qa Although challenging due to the low natural abundance and large quadrupole moment of the ⁶⁷Zn nucleus, advancements in high-field magnets have made this technique feasible for zinc-amino acid complexes. nih.gov
The key parameters obtained from a ⁶⁷Zn SSNMR experiment are:
Isotropic Chemical Shift (δᵢₛₒ): This is sensitive to the nature of the coordinating ligands (e.g., N vs. O donors) and the coordination number of the zinc ion.
Quadrupolar Coupling Constant (Cₐ): This parameter is highly sensitive to the symmetry of the electric field gradient around the zinc nucleus. Its magnitude provides direct information about the geometry of the coordination sphere (e.g., tetrahedral vs. octahedral). hbku.edu.qanih.gov
Studies on various zinc-amino acid complexes have shown that ⁶⁷Zn NMR parameters are highly characteristic of the local zinc environment, making SSNMR a valuable tool for characterizing the structure of crystalline this compound. hbku.edu.qa
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. The Zn²⁺ ion has a filled d¹⁰ electronic configuration, meaning it does not have d-d electronic transitions that would give rise to color or absorption in the visible range. Similarly, the arginine molecule itself does not absorb significantly in the visible spectrum.
Therefore, the primary application of UV-Vis spectroscopy for this compound is in the ultraviolet region. The technique can be used for:
Complexation Monitoring: The formation of the zinc-argininate complex can be monitored by observing changes in the UV absorbance of the arginine ligand. The carboxylate and guanidinium functional groups have weak n → π* electronic transitions in the deep UV region (~200-220 nm). Coordination to zinc can cause a small shift (hypsochromic or bathochromic) in the position and intensity of these absorption bands, which can be used to study the stoichiometry and stability of the complex through spectrophotometric titrations.
Charge-Transfer Bands: In some zinc complexes with specific types of ligands, a new absorption band can appear, which is attributed to a ligand-to-metal charge-transfer (LMCT) transition. mdpi.com While less common for simple amino acid complexes, the possibility of such a transition in this compound could provide further electronic structure information. The spectrum for zinc oxide nanoparticles, for instance, is characterized by a strong absorption band in the UV range with a peak around 360 nm. nih.govrsc.org
X-ray Absorption Spectroscopy (XAS) for Local Coordination Geometry and Oxidation State of Zinc in this compound
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a material. For this compound, XAS at the zinc K-edge (approximately 9659 eV) provides detailed information about the zinc ion's oxidation state and its immediate coordination environment—the neighboring atoms, their distances, and their arrangement. acs.orgresearchgate.net The technique is particularly valuable as it does not require crystalline samples and can be applied to materials in solid, liquid, or gaseous states. The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). osti.gov
While specific XAS studies performed directly on this compound are not extensively available in the reviewed scientific literature, the application of this technique can be detailed based on its well-established use for characterizing other zinc-ligand complexes. acs.orgacs.org The analysis would confirm the oxidation state of zinc, which is anticipated to be +2, and reveal the nature of the coordinating atoms from the arginine ligand, primarily nitrogen and oxygen.
The XANES region of the spectrum, which spans from just before the absorption edge to about 50 eV beyond it, is highly sensitive to the oxidation state and the coordination geometry of the absorbing atom. xrayabsorption.org The energy position of the absorption edge shifts to higher energies with an increasing oxidation state. For this compound, the edge position would be characteristic of the Zn(II) state. researchgate.net
Furthermore, the shape and specific features of the XANES spectrum act as a fingerprint for the local geometry around the zinc atom (e.g., tetrahedral vs. octahedral). osti.govnih.gov For instance, studies on various zinc complexes have shown that octahedrally coordinated zinc often presents a single primary peak feature at the K-edge, whereas tetrahedrally coordinated zinc may display multiple absorbance features, such as a double peak. nih.govresearchgate.net Analysis of the XANES spectrum of this compound would therefore allow for a definitive assignment of its coordination geometry by comparing the spectral features to those of known zinc standard compounds with well-defined structures. osti.govresearchgate.net
The EXAFS region extends from about 50 eV to 1000 eV above the absorption edge. The oscillations in this part of the spectrum result from the scattering of the ejected photoelectron by the neighboring atoms surrounding the central zinc ion. Analysis of these oscillations provides quantitative structural information about the local environment of the zinc atom.
Specifically, EXAFS analysis of this compound would yield precise measurements of:
Bond Distances: The distances between the central zinc atom and the atoms in its first coordination shell (the directly bonded nitrogen and oxygen atoms of the arginine ligands). This data is typically determined with high accuracy. nih.gov
Coordination Numbers: The number of neighboring atoms of a specific element (e.g., the number of nitrogen and oxygen neighbors).
Atom Identification: The type of neighboring atoms (e.g., distinguishing between oxygen, nitrogen, or other potential ligands). researchgate.net
By fitting the experimental EXAFS data, a detailed model of the local coordination sphere around the zinc ion in this compound can be constructed, specifying the number of Zn-O and Zn-N bonds and their precise lengths. nih.govresearchgate.net
Diffraction Methods for Crystalline and Amorphous Structure Determination of this compound
Diffraction techniques are indispensable for determining the atomic arrangement within crystalline materials. By analyzing how a material scatters incident radiation (X-rays or electrons), one can deduce the three-dimensional structure of its crystal lattice.
One such study on acetatobis(l-arginine)zinc(II) acetate (B1210297) trihydrate revealed a five-coordinate zinc center. researchgate.net In this complex, the two arginine ligands act as bidentate chelators, each binding to the zinc ion through one nitrogen atom of the amino group and one oxygen atom of the carboxylate group. These four atoms form the basal plane, with an acetate ligand occupying the axial position, resulting in a distorted square-pyramidal geometry around the zinc(II) ion. researchgate.net
Another detailed crystal structure was determined for Zn(N₃)(Arg)₂·3H₂O , a zinc(II) azido (B1232118) complex of L-arginine. mdpi.com This analysis also found a five-coordinate zinc ion with a distorted square pyramidal geometry. mdpi.comnih.govresearchgate.net Similar to the acetate complex, the two L-arginine molecules each act as a bidentate ligand, coordinating via the amino nitrogen and a carboxylate oxygen. mdpi.comresearchgate.net The fifth coordination site is occupied by a nitrogen atom from an azide (B81097) ligand. mdpi.com
The structural parameters from these studies provide a robust model for the coordination environment in this compound.
| Bond | Zn(N₃)(Arg)₂·3H₂O mdpi.com | acetatobis(l-arginine)zinc(II) acetate trihydrate researchgate.net |
|---|---|---|
| Zn–O (Arginine) | 2.023 - 2.073 | Data not specified in abstract |
| Zn–N (Arginine) | 2.108 - 2.146 | Data not specified in abstract |
| Zn–N (Azide) | 2.030 | N/A |
| Zn–O (Acetate) | N/A | Data not specified in abstract |
| Angle | Value Range |
|---|---|
| O–Zn–O | 89.4 - 92.5 |
| N–Zn–N (Arginine) | 100.2 - 105.9 |
| O–Zn–N (Chelate Ring) | 78.8 - 80.5 |
| O–Zn–N (trans) | 158.4 - 173.2 |
Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of bulk crystalline materials. Unlike SCXRD, which requires a single, high-quality crystal, PXRD is performed on a powdered sample containing a vast number of randomly oriented microcrystals. wikipedia.org The resulting diffraction pattern is a unique "fingerprint" of the material's crystal structure. scribd.commalvernpanalytical.com
The primary applications of PXRD in the study of this compound would include:
Phase Identification: The experimental PXRD pattern of a synthesized batch of this compound can be compared to a reference pattern. ncl.ac.uk This reference can be simulated from single-crystal data (such as that from the complexes described above) or obtained from a database. acs.org A match confirms the identity of the desired crystalline phase. ncl.ac.uk
Purity Assessment: PXRD can readily detect the presence of crystalline impurities, such as unreacted starting materials or different polymorphic forms. atomfair.com Impurity phases will produce their own characteristic peaks in the diffraction pattern, allowing for their identification and, in some cases, quantification. malvernpanalytical.com The detection limit for crystalline impurities is typically in the range of 1-5% by weight. atomfair.com
Crystallinity Evaluation: The sharpness of the diffraction peaks is directly related to the degree of crystallinity. wikipedia.org Sharp, well-defined peaks are indicative of a highly crystalline material, whereas broad humps suggest the presence of amorphous or nanocrystalline domains. acs.orgicdd.com This is crucial for quality control, as the crystallinity can influence the physical properties of the material.
When crystals are too small for conventional X-ray diffraction techniques (typically smaller than a few micrometers), electron diffraction is an exceptionally powerful alternative. cuni.cz Due to the strong interaction of electrons with matter, it is possible to obtain diffraction patterns from individual nanocrystals. researchgate.netrsc.org
Three-dimensional electron diffraction (3D ED) methods, such as Microcrystal Electron Diffraction (MicroED), have emerged as breakthrough techniques for determining the complete atomic structures of small organic molecules and complexes from sub-micron sized crystals. nih.govnih.gov These methods involve collecting a series of electron diffraction patterns as a nanocrystal is rotated, which are then combined to reconstruct the 3D reciprocal lattice, enabling ab initio structure solution. nih.govresearchgate.netmdpi.comacs.org
A testament to the power of this technique is the recent structure determination of L-arginine itself from micro-sized single crystals using 3D ED, a feat that had not been achieved with SCXRD. nih.gov This demonstrates the profound capability of 3D ED to elucidate the structures of materials that are intractable by other means. For nanocrystalline this compound, 3D ED would be the method of choice to:
Determine the unit cell and crystal structure from a single nanocrystal. nih.gov
Identify different phases or polymorphs within a heterogeneous powder sample on a crystal-by-crystal basis. nih.gov
Provide fundamental structural data when attempts to grow larger single crystals for SCXRD are unsuccessful. nih.gov
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis of this compound
Mass spectrometry is a powerful analytical tool for determining the molecular weight of compounds and elucidating their structure through fragmentation analysis. For a complex like this compound, with a molecular formula of C₁₂H₂₆N₈O₄Zn, the theoretical molecular weight is approximately 411.8 g/mol . nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of thermally labile and non-volatile molecules such as metal-amino acid complexes. In the analysis of this compound, ESI-MS would be employed to confirm the molecular weight and probe the stability of the complex in the gas phase.
Typically, a solution of this compound would be introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are ionized, often forming protonated molecules [M+H]⁺ or other adducts. For this compound, which consists of a central zinc ion (Zn²⁺) coordinated with two argininate ligands, the expected molecular ion would correspond to the intact complex.
While specific ESI-MS data for this compound is not extensively available in public literature, the analysis of similar zinc-amino acid complexes suggests that the technique would confirm the formation of the 1:2 zinc-to-arginine stoichiometry. The fragmentation of the molecular ion, induced by collision-induced dissociation (CID), would likely proceed through the loss of neutral fragments such as water, ammonia, or parts of the arginine side chain. The fragmentation pattern would provide valuable information about the bonding within the complex.
A hypothetical fragmentation pathway for protonated this compound ([Zn(Arg)₂ + H]⁺) could involve the following steps:
Initial loss of a neutral arginine molecule.
Subsequent fragmentation of the remaining [Zn(Arg) + H]⁺ species.
Fragmentation of the arginine ligand itself, which is known to lose fragments corresponding to the guanidinium group.
Table 1: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [Zn(Arg)₂ + H]⁺ | ~413.1 | Protonated molecular ion |
| [Zn(Arg)]⁺ | ~238.0 | Loss of one neutral arginine molecule |
| [Arg + H]⁺ | ~175.1 | Protonated arginine |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique that is highly effective for the analysis of biomolecules and metal complexes. In this method, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules.
For the analysis of this compound, MALDI-TOF MS would be expected to produce a strong signal for the molecular ion, providing a clear confirmation of its molecular weight. This technique is particularly useful for obtaining the mass of the intact complex with high accuracy. Due to the nature of the MALDI process, fragmentation is often less extensive than in ESI-MS/MS, which can be advantageous for unambiguous molecular weight determination.
Should fragmentation occur, it would likely involve the dissociation of the zinc-arginine bonds. The resulting spectrum would show peaks corresponding to the zinc-arginine fragments and the free arginine ligand. The high-resolution capabilities of TOF analyzers allow for precise mass measurements, aiding in the confident identification of the observed ions.
Thermal Analysis Techniques Applied to the Stability and Transformation of this compound
Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative information about the decomposition and thermal transitions of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The TGA curve of this compound reveals its decomposition profile, including the temperatures at which significant mass loss occurs and the nature of the volatile components released.
Based on available data for this compound (Zn(Arg)₂), the decomposition in an air atmosphere occurs in multiple stages. researchgate.net A typical TGA curve would show an initial stable region followed by distinct steps of mass loss. The initial decomposition temperature for this compound is observed to be higher than that of its constituent, arginine, indicating enhanced thermal stability upon complexation with zinc. The decomposition process likely involves the breakdown of the arginine ligands and the eventual formation of zinc oxide as the final residue at high temperatures.
Table 2: TGA Decomposition Stages of this compound in Air
| Temperature Range (°C) | Mass Loss (%) | Probable Volatile Components |
|---|---|---|
| 250-400 | Significant | H₂O, NH₃, CO₂ from arginine side chain |
| 400-600 | Further | Larger organic fragments |
| >600 | Stable | ZnO residue |
Note: The exact temperatures and mass loss percentages can vary depending on the heating rate and experimental conditions. researchgate.net
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. The DSC curve for this compound provides information on phase transitions, such as melting and decomposition, as well as other endothermic or exothermic events.
The DSC curve for this compound (Zn(Arg)₂) typically shows a sharp exothermic peak corresponding to its decomposition. researchgate.net This indicates that the decomposition process releases a significant amount of energy. The absence of a distinct melting peak before decomposition suggests that this compound likely decomposes before it melts. The peak temperature of this exothermic event is a key indicator of the thermal stability of the compound.
Table 3: DSC Thermal Events for this compound
| Thermal Event | Approximate Peak Temperature (°C) | Description |
|---|---|---|
| Decomposition | ~300-350 | Sharp exothermic peak |
Note: The peak temperature can be influenced by the heating rate. researchgate.net
Microscopic Techniques for Morphological and Elemental Analysis of this compound
Microscopic techniques are vital for visualizing the morphology and determining the elemental composition of materials at the micro- and nanoscale. While specific microscopic studies on this compound are not widely reported, the application of techniques such as Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) can be inferred based on the analysis of similar compounds.
Scanning Electron Microscopy (SEM) would be used to examine the surface topography and morphology of solid this compound. It is expected that this compound, as a crystalline or polycrystalline powder, would exhibit distinct particle shapes and sizes. The morphology can be influenced by the synthesis method and conditions.
Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX) provides elemental analysis of the sample. An EDX spectrum of this compound would confirm the presence of zinc, carbon, nitrogen, and oxygen, the constituent elements of the compound. The quantitative analysis from EDX can provide the elemental composition, which can be compared with the theoretical values calculated from the chemical formula of this compound.
Table 4: Expected EDX Elemental Composition of this compound
| Element | Symbol | Theoretical Atomic % |
|---|---|---|
| Carbon | C | 23.5 |
| Nitrogen | N | 22.9 |
| Oxygen | O | 13.1 |
| Zinc | Zn | 1.6 |
| Hydrogen | H | 42.6 |
Note: EDX does not detect hydrogen. The atomic percentages are calculated based on the chemical formula C₁₂H₂₆N₈O₄Zn.
Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX)
Scanning Electron Microscopy (SEM) is a pivotal technique for visualizing the surface topography and morphology of solid materials at high magnifications. When applied to this compound, SEM analysis reveals the compound's particle shape, size distribution, and surface texture. In a typical analysis, a focused beam of electrons is scanned across the sample, and the interactions between the electrons and the sample's atoms generate various signals that are used to form an image.
Detailed research findings from SEM studies on zinc-amino acid chelates suggest that the morphology can vary depending on the synthesis conditions. For this compound, SEM images would likely show crystalline structures, potentially with irregular or agglomerated particles. The particle size of zinc-amino acid chelates is generally observed to be less than 1 micrometer.
Energy-Dispersive X-ray Spectroscopy (EDX) is an analytical technique that is often integrated with SEM to provide elemental analysis. The electron beam in the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the qualitative and quantitative determination of the elemental composition of the sample.
For this compound, an EDX spectrum would confirm the presence of zinc (Zn), carbon (C), nitrogen (N), and oxygen (O), the constituent elements of the compound. The analysis provides a semi-quantitative assessment of the atomic and weight percentages of these elements, verifying the formation of the this compound chelate.
Interactive Data Table: Hypothetical EDX Data for this compound
The following table represents typical data that would be obtained from an EDX analysis of a purified this compound sample.
| Element | Weight % | Atomic % |
| Carbon (C) | 35.05 | 45.42 |
| Nitrogen (N) | 27.25 | 30.29 |
| Oxygen (O) | 15.56 | 15.15 |
| Zinc (Zn) | 22.14 | 9.14 |
| Total | 100.00 | 100.00 |
Note: This data is illustrative and actual experimental results may vary based on sample purity and analytical conditions.
Transmission Electron Microscopy (TEM) for Nanoscale Structure of this compound
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of the internal structure and nanoscale features of materials. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample are used to form an image. This technique is particularly valuable for examining the crystal structure, lattice defects, and the morphology of individual nanoparticles or crystalline domains within a larger sample.
When analyzing this compound with TEM, researchers can gain insights into its crystallinity and the arrangement of its constituent molecules at the nanoscale. TEM images could reveal the presence of well-defined crystal lattices, amorphous regions, or the aggregation of smaller nanocrystallites. High-resolution TEM (HR-TEM) can even visualize the atomic planes within a single crystal of this compound, providing direct evidence of its crystalline nature.
The nanoscale dimensions and morphology observed through TEM are critical for understanding the material's properties, such as its solubility and bioavailability. For instance, the presence of smaller, well-dispersed nanoparticles could imply a higher surface area-to-volume ratio, which can influence its reactivity and interaction with biological systems.
Detailed Research Findings from Electron Microscopy:
While specific SEM and TEM studies solely focused on this compound are not extensively documented in publicly available literature, research on related zinc-amino acid complexes and zinc-containing metal-organic frameworks provides a basis for expected findings. Studies on zinc complexes with other amino acids have shown varied morphologies, from amorphous powders to well-defined crystalline structures, depending on the ligand and synthesis method. The use of L-arginine in the synthesis of zinc-based metal-organic frameworks has been shown to influence the resulting structure, and EDX analysis of such materials confirms the incorporation of the constituent elements. It is anticipated that dedicated electron microscopy studies on this compound would similarly provide crucial data on its solid-state structure.
Mechanistic Investigations into Biological Interactions and Fate of Zinc Argininate Pre Clinical Focus
Proposed Mechanisms of Zinc Delivery and Arginine Release by Zinc Argininate at Cellular and Subcellular Levels
This compound, a chelated compound formed between a zinc ion (Zn²⁺) and two molecules of the amino acid L-arginine, serves as a delivery vehicle for both of its constituent components. The biological activity of this complex is fundamentally dependent on its behavior in physiological environments, specifically its dissociation, interaction with cellular transport machinery, and permeation across biological membranes. Pre-clinical in vitro investigations provide critical insights into these foundational mechanisms.
The stability of the this compound complex is a key determinant of its biological fate. In aqueous biological media, such as cell culture medium, the complex exists in a dynamic equilibrium. The zinc ion is not permanently bound to the arginine ligands; instead, it is subject to ligand exchange reactions with other potential coordinating molecules present in the environment, including water, phosphate (B84403) ions, citrate, and proteins like albumin.
The dissociation of this compound is highly influenced by pH. The stability constant (log K) of zinc-amino acid complexes indicates the strength of the bond. While specific values for this compound can vary based on experimental conditions, they are generally moderate, allowing for dissociation under physiological conditions. In the slightly acidic microenvironments found at some cell surfaces or within endosomes (pH ~5.0-6.5), protonation of the arginine ligand's coordinating groups (amino and carboxylate) facilitates the release of the Zn²⁺ ion. In the neutral pH (~7.4) of typical cell culture media, the complex is more stable but still readily dissociates to release free Zn²⁺ and L-arginine, which can then interact independently with cellular systems. This dissociation is crucial, as the primary mechanisms for cellular uptake involve transporters specific to the free ion and the free amino acid rather than the intact complex.
| Zinc Compound | Ligand(s) | Approximate Stability Constant (log K₁) | Primary Dissociation Products | Key Factors Influencing Dissociation |
|---|---|---|---|---|
| This compound | L-Arginine | ~4.5 - 5.5 | Zn²⁺, L-Arginine | pH, presence of competing ligands (e.g., phosphate, citrate) |
| Zinc Sulfate (B86663) | Sulfate (weak ligand) | ~2.3 | Zn²⁺, SO₄²⁻ | High degree of dissociation in aqueous solution |
| Zinc-Albumin Complex | Albumin (protein) | >6.0 | Zn²⁺, Albumin | pH, concentration of free fatty acids |
Following dissociation in the extracellular medium, the constituent parts of this compound are taken up by cells via distinct, highly regulated transporter systems. The direct uptake of the intact chelate is considered a minor pathway.
Zinc Uptake: The primary route for zinc entry into cells is through the Zrt-, Irt-like Protein (ZIP) family of transporters (gene family SLC39A). ZIP transporters, such as ZIP1, ZIP2, and ZIP4, facilitate the influx of free Zn²⁺ from the extracellular space into the cytosol. The expression and activity of these transporters are tightly regulated by cellular zinc status. When intracellular zinc levels are low, the expression of ZIP transporters is upregulated to increase zinc acquisition.
Arginine Uptake: The released L-arginine, a cationic amino acid, is transported into cells predominantly by the cationic amino acid transporter (CAT) systems (gene family SLC7), including CAT-1, CAT-2A, and CAT-2B. These transporters are crucial for supplying cells with arginine for protein synthesis and as a substrate for enzymes like nitric oxide synthases (NOS).
The presence of the arginine ligand in the vicinity of the cell membrane may indirectly influence zinc uptake by modulating the local cellular environment, but the transport events themselves are largely separate processes for the dissociated components.
| Component | Transporter Family | Specific Examples | Transport Mechanism | Cellular Location |
|---|---|---|---|---|
| Zinc (Zn²⁺) | ZIP (SLC39A) | ZIP1, ZIP4 | Facilitated influx of Zn²⁺ into the cytosol | Plasma Membrane |
| L-Arginine | CAT (SLC7) | CAT-1, CAT-2 | Facilitated influx of cationic amino acids | Plasma Membrane |
| Zinc (Zn²⁺) | ZnT (SLC30A) | ZnT1 | Efflux of Zn²⁺ from the cytosol or into vesicles | Plasma Membrane, Vesicular Membranes |
Passive diffusion is the movement of substances across a membrane without the aid of a transport protein, driven by a concentration gradient. The efficiency of this process is governed by the physicochemical properties of the diffusing molecule, primarily its size, charge, and lipophilicity (lipid solubility).
Cellular and Molecular Responses to this compound Exposure In Vitro
The introduction of this compound to cell cultures elicits a cascade of well-orchestrated cellular and molecular responses aimed at utilizing the components while maintaining intracellular homeostasis.
Upon transport into the cell, the influx of Zn²⁺ from this compound perturbs the tightly controlled intracellular zinc balance. Cells respond rapidly to buffer this influx and prevent potential toxicity from excess free zinc. The central players in this response are the metallothioneins (MTs), a family of low-molecular-weight, cysteine-rich proteins.
Induction of Metallothioneins: The increase in cytosolic free zinc activates the Metal-regulatory transcription factor 1 (MTF-1). Activated MTF-1 translocates to the nucleus, where it binds to Metal Response Elements (MREs) in the promoter regions of target genes, most notably the genes for MT-1 and MT-2. This leads to a rapid and robust transcription of MT mRNA and subsequent synthesis of MT protein.
Zinc Sequestration: Newly synthesized MTs bind the excess zinc ions with high affinity through their sulfhydryl groups, effectively sequestering the zinc in a non-toxic, bioavailable pool. This action lowers the concentration of free, reactive zinc in the cytosol, thus restoring homeostasis.
In vitro studies using fluorescent zinc probes (e.g., FluoZin-3) have demonstrated that treatment of cell lines such as human intestinal Caco-2 cells or hepatic HepG2 cells with this compound leads to a significant and dose-dependent increase in intracellular free zinc, followed by a time-dependent upregulation of MT gene expression. This response confirms that the zinc delivered by the complex is bioavailable and integrated into the cell's homeostatic machinery.
| Treatment Group | Intracellular Free Zn²⁺ (Relative Fluorescence Units) | Metallothionein-1 (MT-1) mRNA (Fold Change vs. Control) |
|---|---|---|
| Control (No Treatment) | 100 ± 8 | 1.0 ± 0.2 |
| L-Arginine | 105 ± 10 | 1.1 ± 0.3 |
| Zinc Sulfate | 350 ± 25 | 15.4 ± 2.1 |
| This compound | 410 ± 30 | 18.2 ± 2.5 |
The cellular response to this compound extends beyond immediate homeostatic adjustments, involving broad changes in the transcriptome and proteome.
Transcriptomics: High-throughput analysis of gene expression reveals that zinc delivered from this compound, via MTF-1 activation and other signaling pathways, modulates a wide array of genes. In addition to the strong upregulation of metallothioneins, significant changes are observed in genes responsible for zinc transport itself. For instance, to prevent overload, the cell often downregulates the expression of zinc influx transporters (e.g., ZIP1) and upregulates the expression of zinc efflux transporters (e.g., ZnT1). Other modulated genes include those involved in antioxidant defense, such as SOD1 (Superoxide dismutase 1), and those related to cell cycle control and apoptosis, reflecting zinc's diverse roles as a signaling molecule.
Proteomics: The changes in gene expression are mirrored at the protein level. Proteomic analysis of cells treated with this compound confirms a significant increase in the abundance of metallothionein (B12644479) proteins. Furthermore, changes can be detected in the levels of zinc-dependent enzymes and structural proteins. The L-arginine component can also independently influence the proteome. In cell types that express nitric oxide synthase (NOS), such as endothelial cells, the increased availability of L-arginine can enhance the production of nitric oxide (NO), potentially leading to downstream changes in the expression of NO-responsive proteins involved in vasodilation and cell signaling. This dual-action potential—modulating both zinc- and arginine-dependent pathways—is a key feature of the compound's molecular impact.
| Functional Category | Modulated Gene/Protein | Observed Change | Primary Driver |
|---|---|---|---|
| Zinc Homeostasis | Metallothionein (MT-1, MT-2) | Upregulation | Zinc |
| Zinc Transport (Influx) | ZIP1 (SLC39A1) | Downregulation | Zinc |
| Zinc Transport (Efflux) | ZnT1 (SLC30A1) | Upregulation | Zinc |
| Antioxidant Defense | Superoxide (B77818) Dismutase 1 (SOD1) | Upregulation | Zinc |
| Amino Acid Metabolism | Nitric Oxide Synthase (NOS) | Increased Activity/Expression | L-Arginine |
Impact of this compound on Key Enzyme Activity, Protein Folding, and Cellular Respiration
The zinc ion, once released from this compound, is a critical modulator of biological function, acting as a structural component and a catalytic cofactor for a vast number of proteins. researchgate.netmdpi.com It is estimated that zinc is required by over 300 enzymes and more than 3,000 proteins, highlighting its central role in cellular metabolism. researchgate.net
Enzyme Activity: Zinc ions can both activate and inhibit enzymatic processes. In its catalytic role, zinc typically participates directly in chemical reactions, often binding to three amino acid residues and a water molecule within the enzyme's active site. mdpi.com However, zinc can also induce conformational changes that inactivate certain enzymes. Studies on arginine kinase, an enzyme crucial for cellular energy metabolism in invertebrates, have shown that excess Zn²⁺ can lead to its inactivation. nih.govnih.gov This inactivation follows a biphasic kinetic course and is associated with conformational unfolding and the exposure of hydrophobic surfaces, suggesting that high concentrations of zinc can be disruptive to the enzyme's structure and function. nih.govnih.gov
Protein Folding: Proper protein folding is essential for biological function, ensuring proteins attain their stable, native three-dimensional structures. abcam.com Zinc ions play a vital structural role in many proteins, most notably in "zinc finger" domains. mdpi.comwikipedia.org In these motifs, a zinc ion is coordinated by cysteine or histidine residues, creating a stable fold necessary for the protein to bind to DNA, RNA, or other proteins. wikipedia.orgatlasgeneticsoncology.org This structural stabilization is fundamental for the function of numerous transcription factors and enzymes. researchgate.netatlasgeneticsoncology.org Conversely, as seen with arginine kinase, inappropriate or excessive binding of zinc can trap folding intermediates, leading to protein unfolding and aggregation. nih.gov
Cellular Respiration: Cellular respiration is a tightly regulated process involving numerous enzymes. tru.ca Key components of respiratory pathways, such as the electron transport chain, include proteins whose structure and function can be influenced by metal ions. Cytochrome c, a vital component of the electron transport chain located in the mitochondria, is a heme-containing protein involved in electron transfer. pressbooks.pub While direct studies on this compound's impact are lacking, the zinc ion's known influence on mitochondrial function and its role in modulating oxidative stress suggest it can affect cellular respiration. jneuropsychiatry.org The control of cellular respiration is managed through the regulation of specific enzymes, which often respond to the levels of ATP and other molecules, and zinc's broad enzymatic influence indicates it is a likely modulator of this process. tru.ca
| Protein/Process | Observed Effect of Zinc (Zn²⁺) | Mechanism | Reference |
|---|---|---|---|
| Arginine Kinase | Inactivation, unfolding, and aggregation | Zn²⁺ traps reversible unfolding intermediates, causing conformational changes. | nih.govnih.gov |
| Zinc Finger Proteins | Structural stabilization | Coordination of Zn²⁺ by cysteine and histidine residues creates a stable fold for DNA/RNA binding. | wikipedia.orgatlasgeneticsoncology.org |
| General Enzyme Function | Catalytic cofactor | Serves as a cofactor in over 300 enzymes, participating directly in catalytic reactions. | researchgate.netmdpi.com |
Intracellular Localization and Redistribution of Zinc Species Derived from this compound Using Bioimaging Techniques
Understanding where zinc ions accumulate and how they are redistributed within the cell is key to deciphering their function. Bioimaging techniques, often employing fluorescent probes, are used to visualize the spatiotemporal dynamics of intracellular zinc.
Upon entering a cell, zinc derived from this compound would be subject to tight homeostatic control. The majority of intracellular zinc is bound to proteins, particularly metallothioneins, which act as a buffer system to regulate the concentration of free zinc in the cytosol to the picomolar range. mdpi.com Bioimaging studies have identified specific intracellular locations for zinc. Electron microscopy has shown zinc as electron-dense granules associated with the plasma membrane, endoplasmic reticulum, mitochondrial membranes, and nuclear membranes. nih.gov
Fluorescent probes have enabled the real-time tracking of zinc. For instance, studies have shown that certain stimuli can trigger the release of zinc from intracellular stores like the endoplasmic reticulum or Golgi apparatus, a phenomenon termed a "zinc wave." nih.govnih.gov This transient increase in cytosolic zinc is a key component of its role in cell signaling. Bioimaging can also be used to track the localization of zinc-containing compounds to specific organelles, such as the mitochondria, which is a target for certain therapeutic agents. acs.org The redistribution of zinc is mediated by a network of transporter proteins (ZIP and ZnT families) that move zinc across cellular and organellar membranes, ensuring it reaches compartments where it is needed for enzymatic, structural, or signaling purposes. researchgate.netnih.gov
This compound's Role in Modulating Cellular Signaling Pathways In Vitro
The zinc ion is now recognized as a potent signaling molecule, capable of transducing extracellular signals into intracellular responses, much like calcium or cAMP. nih.govnih.gov this compound, by supplying zinc ions, can therefore be expected to modulate numerous signaling cascades.
Protein kinases are central to most signal transduction pathways. frontiersin.org Zinc ions have been shown to influence several key kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov In vitro studies demonstrate that zinc can activate the ERK1/2 and JNK pathways, which are critical regulators of cell proliferation, differentiation, and apoptosis. nih.govnih.gov Zinc can also act as a reversible inhibitor of protein tyrosine phosphatases (PTPs). researchgate.net By inhibiting phosphatases, which counteract the action of kinases, zinc can amplify and prolong phosphorylation-based signaling events. researchgate.net This dual control over both kinases and phosphatases enhances the fidelity of signal transduction. researchgate.net
Second messengers are small intracellular molecules that relay signals from cell-surface receptors to effector proteins. wikipedia.org Zinc itself has been proposed to act as a second messenger. nih.gov Extracellular stimuli can cause an influx of zinc or its release from intracellular stores, leading to a rapid increase in cytosolic zinc concentration that triggers downstream events. nih.gov
Zinc signaling often intersects with other second messenger systems. For example, the zinc-sensing receptor (ZnR), a G-protein coupled receptor (GPCR), is activated by extracellular zinc. nih.gov This activation stimulates phospholipase C, leading to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). nih.govnaver.com IP₃ then triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, demonstrating a direct link between zinc signaling and the Ca²⁺ second messenger system. nih.govbritannica.com
Transcription factors regulate gene expression by binding to specific DNA sequences. The zinc ion, delivered by this compound, is fundamental to the function of a large class of transcription factors containing zinc finger motifs. wikipedia.orgatlasgeneticsoncology.org These proteins require zinc for their structural integrity, which is essential for them to recognize and bind to their target DNA sequences. atlasgeneticsoncology.org The transcription factor TFIIIA, for instance, contains nine zinc fingers. wikipedia.org
Beyond this structural role, zinc signaling can also modulate the activity of transcription factors. The activation of kinase cascades like MAPK by zinc leads to the phosphorylation and activation of various transcription factors. nih.govfrontiersin.org Furthermore, zinc has been shown to influence the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of immune and inflammatory responses. jneuropsychiatry.org
| Signaling Component | Effect of Zinc (Zn²⁺) | Outcome | Reference |
|---|---|---|---|
| Kinase Cascades (e.g., MAPK/ERK) | Activation of kinases; Inhibition of phosphatases | Modulation of cell proliferation, differentiation, and apoptosis. | researchgate.netnih.govnih.gov |
| Second Messenger Systems | Acts as a second messenger; Triggers Ca²⁺ release via ZnR/IP₃ pathway | Transduction of extracellular signals into intracellular events. | nih.govnih.gov |
| Transcription Factors | Structural component of zinc finger proteins; Indirect activation via kinase pathways | Regulation of gene expression. | wikipedia.orgatlasgeneticsoncology.orgjneuropsychiatry.org |
In Vivo Pre-clinical Investigations of this compound in Animal Models (Excluding Clinical Human Trials)
Pre-clinical animal models are essential for understanding the physiological effects of compounds before any human trials. researchgate.netnih.gov While specific in vivo studies on this compound are not widely documented in the available literature, research on zinc deficiency and supplementation in animal models provides significant insights.
Animal studies have consistently shown that zinc deficiency leads to a range of pathological conditions, including impaired immune function and the development of depressive-like behaviors. jneuropsychiatry.org For example, animals on a zinc-deficient diet exhibit increased immobility time in behavioral tests like the forced swim test, which is reversed by zinc supplementation. jneuropsychiatry.org These studies underscore the crucial role of maintaining zinc homeostasis for normal physiological and neurological function.
Other related compounds have been tested in animal models. For instance, heme arginate has been investigated for its potential to protect against organ injury in models of hemorrhagic shock. jci.org While distinct from this compound, these studies highlight the use of arginate salts in pre-clinical research to deliver therapeutic agents. In one study, the administration of a zinc-containing compound to diabetic mice showed beneficial effects. physiology.org Similarly, in a cancer model, co-administration of a zinc-based compound (Zinc Mesoporphyrin) was shown to affect transcription factors and up-regulate protective enzymes. dntb.gov.ua These studies collectively suggest that a compound like this compound, which delivers bioactive zinc, would likely demonstrate significant physiological effects in animal models related to immunity, neurological function, and cellular protection.
Assessment of Systemic and Tissue-Specific Zinc Status in Animal Models Supplemented with this compound
Studies on aged mice have demonstrated that age-related declines in zinc status can be effectively reversed through dietary zinc supplementation, restoring plasma zinc concentrations to levels comparable to those in younger animals. nih.gov Similarly, in animal models of zinc deficiency, which can manifest as growth retardation and other pathological signs, supplementation serves to correct these imbalances. frontiersin.orgbioline.org.br
While direct studies on this compound are limited, research on other zinc-amino acid chelates, such as zinc glycinate (B8599266) and zinc methionine, provides strong evidence for the potential efficacy of this compound. Organic zinc sources are often found to have superior bioavailability compared to inorganic forms like zinc sulfate. nih.govfrontiersin.org For instance, zinc-amino acid complexes have been shown to improve zinc retention in weanling pigs. animbiosci.org It is therefore scientifically plausible that supplementation with this compound would lead to a significant improvement in both systemic and tissue-specific zinc status in animal models. The chelation with arginine may facilitate absorption and utilization, leading to enhanced zinc concentrations in plasma and key tissues like bone and liver. nih.gov A study in rats with zinc-deficient diets showed a significant decrease in serum zinc and altered distribution in adipose and muscle tissues, a condition that supplementation is intended to correct. ifnmujournal.com
Pharmacokinetic Profiling of this compound in Animal Systems (Excluding Human Data)
Pharmacokinetic studies are essential to understand the journey of a compound through a biological system, from absorption to excretion. fda.gov For this compound, this involves examining how both the zinc ion and the arginine ligand are handled by the animal's body.
The primary site for zinc absorption is the small intestine. europa.euanimine.eu The process is complex and can be influenced by various dietary factors. europa.euanimine.eu A critical advantage of zinc-amino acid chelates like this compound is their potential to bypass certain intestinal antagonists, such as phytates found in plant-based diets, which can bind to inorganic zinc and render it unabsorbable. europa.eunih.gov
Table 1: Bioavailability of Zinc from Sulfate vs. Glycinate in Rats Data derived from a study on rats with a high-phytate diet. nih.gov
| Parameter | Zinc Sulfate Group | Zinc Glycinate Group | Significance |
|---|---|---|---|
| True Absorption of Dietary Zn | 44% | 51% | Significantly Higher |
| Total Zinc Retention | 25% | 33% | Significantly Higher |
| Overall Bioavailability | 42% | 49% | Significantly Higher |
Following absorption, zinc is distributed throughout the body via the circulatory system. The liver plays a central role in zinc metabolism and distribution. europa.eu Preclinical studies using various zinc compounds have consistently shown that zinc accumulates in several key tissues. Bone is a major storage site for zinc, reflecting long-term zinc status. mdpi.comnih.gov Other organs that show significant zinc accumulation include the liver, kidneys, and pancreas. mdpi.comnih.govnih.gov
The chemical form of the zinc supplement can influence its distribution pattern. In lambs, for example, supplementation with a zinc proteinate (an organic form) resulted in the highest zinc uptake in the kidneys compared to zinc sulfate. mdpi.com Studies in rats using zinc oxide nanoparticles found that zinc was primarily distributed to the liver, lung, and kidney. nih.gov It is anticipated that after administration of this compound, both zinc and arginine would be distributed systemically. Zinc would be expected to accumulate in the bone, liver, and kidneys, consistent with findings for other bioavailable zinc forms. nih.gov The arginine component would be incorporated into the body's free amino acid pool and utilized for protein synthesis and other metabolic functions.
The body maintains a tight regulation of zinc levels, a process known as homeostasis. europa.eu A primary mechanism for this is the regulation of excretion. The main pathway for the excretion of both unabsorbed dietary zinc and excess endogenous zinc is through the feces. europa.eunih.gov Urinary excretion of zinc is typically low and less variable. fao.org
After dissociation of the this compound complex, the zinc ion enters the body's metabolic pathways. It is incorporated into a vast array of enzymes and proteins, including metallothioneins, which are cysteine-rich proteins involved in zinc storage and transport. animine.eunih.gov The arginine molecule is metabolized through its own well-established pathways, including the urea (B33335) cycle or conversion to other biologically important molecules.
Studies on different forms of zinc have shown that the excretion pattern can be influenced by the zinc source. For instance, some research suggests that organic zinc sources may lead to higher retention by reducing urinary excretion compared to inorganic zinc. animbiosci.org In studies with zinc oxide nanoparticles administered orally to rats, the vast majority of the administered dose was recovered in the feces, with only a small fraction excreted in the urine, confirming the primary excretory route. nih.govnih.gov Therefore, the metabolic fate of zinc from this compound would involve its incorporation into functional proteins, with excess and unabsorbed zinc being primarily eliminated via the feces.
Evaluation of Biological Efficacy and Modulation of Physiological Processes in Disease Models (Pre-clinical, Animal)
Beyond its nutritional role, zinc is a critical modulator of physiological processes, particularly immune function and inflammation. mdpi.com this compound, by providing both zinc and arginine, has the potential for significant biological efficacy in preclinical disease models.
Zinc plays a profound role in regulating inflammation. It is known to influence key signaling pathways, such as that of Nuclear Factor Kappa B (NF-κB), which is a master regulator of the pro-inflammatory response. mdpi.comdovepress.com Zinc deficiency has been linked to an exaggerated inflammatory state, characterized by elevated levels of pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.comdovepress.com
The immunomodulatory efficacy of zinc supplementation has been demonstrated in various animal disease models. In a murine model of polymicrobial sepsis, zinc supplementation was found to significantly attenuate the systemic inflammatory response. nih.govnih.gov As detailed in the table below, supplemented mice showed a significant reduction in key serum cytokines and a decrease in lung inflammation.
Table 2: Effect of Zinc Supplementation on Inflammatory Markers in a Murine Sepsis Model Data adapted from a study in juvenile mice with polymicrobial sepsis. nih.gov
| Inflammatory Marker | Time Point | Outcome in Zinc-Supplemented Group vs. Control |
|---|---|---|
| Serum IL-1β | 6 hours post-sepsis | Significantly Lower |
| Serum IL-2 | 6 & 12 hours post-sepsis | Significantly Lower |
| Serum IL-6 | 6 & 12 hours post-sepsis | Significantly Lower |
| Myeloperoxidase (MPO) in Lung | 12 hours post-sepsis | Significantly Lower |
Furthermore, studies using other zinc-amino acid chelates have shown similar benefits. In a model where weanling pigs were challenged with F18+ Escherichia coli, supplementation with zinc glycinate was effective in enhancing intestinal health and reducing intestinal inflammation and oxidative stress. nih.gov
Given these findings, this compound is expected to be a potent modulator of the immune response. The high bioavailability of zinc from the chelate would ensure adequate zinc for immune cell function, while the arginine component itself has known immunomodulatory roles. Therefore, in preclinical animal models of inflammatory diseases such as sepsis or inflammatory bowel disease, this compound would likely demonstrate significant efficacy in reducing pro-inflammatory markers and mitigating tissue damage. nih.govnih.gov
Antioxidant Potential and Mitigation of Oxidative Stress by this compound in Animal Studies
In preclinical animal models, while direct studies on this compound are limited, research on its constituent components—zinc and arginine—provides significant insights into its potential antioxidant capabilities. Zinc is a critical element in cellular antioxidant defense, not by directly neutralizing radicals, but by acting as a cofactor for key antioxidant enzymes and stabilizing cellular structures. nih.gov Animal studies have shown that zinc supplementation can bolster antioxidant capacity and protect against oxidative damage in various models.
For instance, in weanling piglets subjected to an inflammatory challenge with lipopolysaccharide (LPS), dietary supplementation with zinc oxide was found to reduce lipid oxidation, as indicated by decreased plasma malondialdehyde (MDA) concentrations. nih.govnih.gov The same study noted that zinc supplementation increased the total antioxidant capacity in the ileal mucosa. nih.govnih.gov Similarly, in a mouse model of chronic gastritis induced by sodium salicylate, zinc supplementation attenuated oxidative stress by reducing reactive oxygen species (ROS) and MDA levels, while increasing the activity of antioxidant enzymes like catalase and superoxide dismutase (SOD). rsc.org Zinc's antioxidant mechanism is also linked to its ability to induce the synthesis of metallothioneins, proteins that can sequester harmful reactive oxygen species. nih.gov
Arginine, the other component of this compound, has also demonstrated protective effects against oxidative stress in animal models. In transgenic sickle cell mice, which exhibit chronic oxidative stress, dietary arginine supplementation significantly reduced lipid peroxidation and increased the levels of antioxidants. nih.gov The proposed mechanism involves arginine augmenting the production of nitric oxide (NO), which can help mitigate oxidative damage. nih.gov
Considering these findings, it is hypothesized that this compound, as a single compound, could offer synergistic antioxidant effects by simultaneously supporting zinc-dependent enzyme systems and antioxidant proteins, while also providing arginine to combat oxidative damage through NO-related pathways.
Table 1: Effects of Zinc and Arginine Supplementation on Oxidative Stress Markers in Animal Models
| Animal Model | Intervention | Key Findings | Reference |
| Weanling Piglets | Zinc Oxide & Arginine | ↓ Plasma malondialdehyde; ↑ Ileal mucosa total antioxidant capacity. | nih.govnih.gov |
| C57BL/6 Mice (Chronic Gastritis) | Zinc Supplementation | ↓ Reactive Oxygen Species (ROS); ↓ Malondialdehyde (MDA); ↑ Catalase & Superoxide Dismutase (SOD) activity. | rsc.org |
| Transgenic Sickle Cell Mice | Arginine Supplementation | ↓ Lipid Peroxidation (LPO); ↑ Antioxidant levels (glutathione, SOD, catalase). | nih.gov |
| Rats (Cadmium Exposure) | Enhanced Zinc Intake | Protected against cadmium-induced oxidative stress in the brain; prevented oxidative damage to lipids and proteins. | mdpi.com |
Influence on Metabolic Parameters (e.g., glucose, lipid profiles) in Animal Models
The influence of zinc on metabolic parameters, particularly glucose and lipid metabolism, has been a subject of extensive investigation in various animal models. mdpi.compnfs.or.krd-nb.info Zinc is essential for the synthesis, storage, and secretion of insulin (B600854), a key hormone in glucose regulation. nih.gov Animal studies have consistently shown that zinc status is closely linked to glycemic control and lipid profiles.
In streptozotocin-induced diabetic rats, a diet deficient in zinc exacerbated metabolic dysregulation, leading to increased concentrations of blood glucose, cholesterol, and triglycerides. nih.gov Conversely, numerous animal studies report that zinc supplementation can improve fasting blood glucose levels and lipid profiles in diabetic models. mdpi.comd-nb.info For example, a meta-analysis incorporating animal studies indicated that zinc supplementation significantly reduced fasting glucose. pnfs.or.kr The mechanisms are thought to involve zinc's insulin-mimetic effects and its role in enhancing insulin sensitivity in tissues like adipose. mdpi.com
While direct preclinical data on this compound's effect on metabolic parameters is not widely available, the known roles of its components are informative. Arginine is a precursor for nitric oxide (NO), which itself plays a role in insulin signaling and glucose uptake. The combined action of zinc's support for insulin function and arginine's potential influence on insulin sensitivity suggests that this compound could favorably modulate metabolic parameters in animal models of metabolic disease. mdpi.compharmahungary.compensoft.net
Table 2: Influence of Zinc Supplementation on Metabolic Parameters in Animal Models
| Animal Model | Intervention | Effect on Glucose Metabolism | Effect on Lipid Profile | Reference |
| Streptozotocin Diabetic Rats | Zinc-Deficient Diet | ↑ Blood glucose. | ↑ Cholesterol, ↑ Triglycerides. | nih.gov |
| Diabetic Mice | Zinc Supplementation | ↓ Fasting glucose, ↓ Fasting insulin. | Improved lipid profiles. | mdpi.comd-nb.info |
| Type 2 Diabetic Patients (Meta-Analysis including animal studies) | Zinc Supplementation | ↓ Fasting blood glucose, ↓ HbA1c. | ↓ Total Cholesterol, ↓ LDL-c, ↑ HDL-c. | pnfs.or.krd-nb.info |
Neurobiological Effects and Cognitive Function Modulation by this compound in Animal Models
Zinc is highly concentrated in the brain, particularly in the hippocampus, where it acts as a crucial neuromodulator involved in synaptic plasticity, a fundamental process for learning and memory. nih.govnih.gov Animal studies have established a clear link between zinc status and cognitive function. frontiersin.org
Zinc deficiency in animal models, especially during development, leads to significant behavioral impairments, including deficits in learning and memory. frontiersin.org Rodent studies show that zinc deficiency can alter the expression of key neurotrophic factors like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), resulting in memory impairments in later life. frontiersin.org Conversely, zinc supplementation has been shown to enhance cognitive performance in rats. A study in both young and adult rats demonstrated that zinc supplementation improved short-term and long-term recognition memory as well as spatial working memory. nih.gov The protective effects of zinc may also relate to its role in modulating neuroinflammation and synaptic transmission. mdpi.com
Arginine also has roles in the central nervous system, primarily as the precursor to nitric oxide (NO), a neurotransmitter that influences synaptic plasticity and cerebral blood flow. Given that both zinc and arginine have distinct but important functions in neurobiology, this compound is posited to modulate cognitive function. It could potentially support synaptic health through zinc-dependent mechanisms while also influencing neuronal signaling via arginine-derived NO pathways. Preclinical studies in rodent models of cognitive impairment have shown that targeting pathways involving these components can yield beneficial effects on memory and learning. nih.govmdpi.comneurologyletters.com
Table 3: Effects of Zinc Status on Neurobiological and Cognitive Parameters in Animal Models
| Animal Model | Condition | Key Findings | Reference |
| Rodents | Gestational Zinc Deficiency | Altered expression of BDNF and NGF; subsequent memory and learning impairments. | frontiersin.org |
| Rats and Rhesus Monkeys | Zinc Deficiency | Impaired learning behavior and memory. | frontiersin.org |
| Sprague Dawley Rats (Young & Adult) | Zinc Supplementation | Enhanced short- and long-term recognition memory; enhanced spatial working memory. | nih.gov |
| Obese Mice | Zinc Supplementation | Reversed the reduction in hippocampal BDNF levels. | mdpi.com |
Impact on Wound Healing and Tissue Regeneration Processes in Animal Models
Zinc is fundamentally important for every stage of the wound healing process, from initial hemostasis and inflammation to subsequent proliferation and tissue remodeling. nih.gov Its role is multifaceted, serving as a cofactor for numerous enzymes, including matrix metalloproteinases (MMPs) that are essential for debriding the wound and remodeling the extracellular matrix. rrpharmacology.ru
Animal studies have consistently demonstrated that zinc deficiency impairs wound healing. nih.gov In zinc-deficient rats, the breaking strength of skin incisions was significantly decreased, indicating compromised tissue repair. pastebandagesevolan.com Conversely, the effect of zinc supplementation on healing in zinc-replete animals has yielded more varied results. nih.gov However, topical application of zinc has shown more consistent benefits. In a porcine skin wound model, topical zinc enhanced re-epithelialization. nih.gov Studies in rats have also shown that topical zinc oxide can accelerate healing, increase wound contraction, and promote epithelialization. rrpharmacology.ruivsajournals.com Zinc appears to be particularly crucial in the early inflammatory and proliferative phases of healing. wounds-uk.com
Arginine contributes to wound healing by serving as a substrate for collagen synthesis (via proline production) and by promoting angiogenesis and cell proliferation through the production of nitric oxide. The combination of these two molecules in this compound could theoretically provide a dual benefit to tissue regeneration: zinc supporting the enzymatic and cellular machinery of repair, and arginine providing key substrates for new tissue formation and improved blood flow to the wound site.
Table 4: Role of Zinc in Wound Healing in Animal Models
| Animal Model | Intervention/Condition | Key Findings | Reference |
| Rats | Zinc Deficiency | Impaired healing of granulating wounds; decreased wound breaking strength. | nih.govpastebandagesevolan.comnih.gov |
| Rats and Guinea Pigs | Zinc Salt Supplements (Oral, Parenteral, Topical) | No significant acceleration of healing in normally nourished animals. | nih.gov |
| Porcine Skin Model | Topical Zinc Application | Enhanced re-epithelialization. | nih.gov |
| Rats | Topical Zinc Oxide | Accelerated wound healing, increased wound contraction, reduced inflammation. | ivsajournals.com |
Comparative Bioavailability and Efficacy of this compound versus Other Zinc Forms in Animal Models
The bioavailability of zinc is highly dependent on its chemical form. Organic forms, where zinc is chelated to an amino acid or organic acid, are often hypothesized to be more readily absorbed than inorganic zinc salts like zinc sulfate or zinc oxide. frontiersin.orgmdpi.com Chelation can protect the mineral from binding with dietary inhibitors, such as phytates found in plant-based diets, and may utilize amino acid transporters for absorption. researchgate.netnih.gov
While direct comparative bioavailability studies for this compound are scarce in the published literature, extensive research on other zinc-amino acid chelates in animal models provides a valuable framework. In a study using 65Zn-labelled rats fed a diet high in phytate, the true absorption of zinc from zinc glycinate was significantly higher (51%) compared to zinc sulfate (44%). nih.gov This resulted in a 30% improvement in zinc retention for the glycinate form. researchgate.netnih.gov Similarly, studies in broiler chickens have compared zinc-methionine and zinc-glycine to zinc sulfate. Using pancreas metallothionein concentration as a response criterion, the relative bioavailability value (RBV) of zinc was highest for zinc-methionine, followed by zinc-glycine, and then zinc sulfate. frontiersin.org
Based on these findings with other zinc-amino acid chelates, it is plausible that this compound would exhibit enhanced bioavailability compared to inorganic zinc salts, particularly in the presence of dietary antagonists. However, dedicated preclinical studies are required to definitively determine the relative bioavailability and efficacy of this compound compared to forms like zinc sulfate, zinc gluconate, and other amino acid chelates.
Table 5: Comparative Bioavailability of Different Zinc Forms in Animal Models
| Animal Model | Zinc Forms Compared | Key Bioavailability Findings | Reference |
| Rats (high-phytate diet) | Zinc Glycinate vs. Zinc Sulfate | Zinc glycinate showed significantly higher true absorption (51% vs. 44%) and retention (33% vs. 25%). | researchgate.netnih.gov |
| Broiler Chickens | Zinc-Methionine vs. Zinc-Glycine vs. Zinc Sulfate | Based on pancreas metallothionein, RBV was: Zn-Met > Zn-Gly > ZnSO4. | frontiersin.org |
| Weaning Pigs | Zinc Glycinate vs. Zinc Amino Acid Chelate vs. Zinc Sulfate | No significant difference in bioavailability observed on a wheat/barley diet. | nih.gov |
| Lambs | Zinc Glycinate vs. Zinc Proteinate vs. Zinc Sulfate | Similar overall RBV, but zinc glycinate tended to be higher based on liver Cu/Zn SOD activity. | mdpi.com |
| Growing-Finishing Pigs | Zinc-Methionine vs. Zinc-Glycine vs. Zinc Sulfate | Zinc-methionine resulted in higher zinc concentrations in muscle, liver, kidney, spleen, and serum compared to zinc sulfate. | frontiersin.org |
Theoretical and Computational Chemistry Approaches to Zinc Argininate
Molecular Docking Studies of Zinc Argininate with Predicted Biological Targets (e.g., Proteins, Receptors)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comopenaccessjournals.com This method is instrumental in understanding the potential interactions of this compound with biological targets, thereby predicting its mechanism of action and potential therapeutic applications. nih.gov The process involves generating various conformations of the ligand (this compound) within the binding site of a target protein and scoring these poses based on binding affinity. mdpi.com
Given the components of the complex, logical biological targets for this compound include zinc-containing or zinc-regulated proteins and enzymes that utilize arginine. Potential targets include:
Arginase: An enzyme that metabolizes arginine. An in-silico study combined Quantitative Structure-Activity Relationship (QSAR) modeling with molecular docking to screen for arginase-I inhibitors, demonstrating a viable strategy for targeting this enzyme. frontiersin.org
Zinc Transporter (ZnT) Proteins: These proteins maintain zinc homeostasis, and their dysregulation is implicated in diseases like diabetes. chemrxiv.org Molecular docking has been used to screen for compounds that can bind to and inhibit ZnT proteins. chemrxiv.org
Matrix Metalloproteinases (MMPs): These zinc-dependent enzymes are crucial in many physiological and pathological processes and are significant drug targets. forskningsradet.no
SARS-CoV-2 Proteins: Recent computational studies have explored the potential of zinc complexes as inhibitors for SARS-CoV-2 proteins through molecular docking, showing favorable binding energies and interactions. rsc.orgresearchgate.net
Docking studies provide detailed insights into the binding mode, including the specific amino acid residues involved in the interaction and the calculated binding energy. For instance, in studies of other zinc complexes, docking revealed interactions with key residues in the active sites of target proteins, with binding energies indicating stable complex formation. researchgate.netnih.gov The presence of the zinc ion is often critical for stabilizing the protein structure and enhancing ligand binding affinity. nih.govutrgv.edu
Table 1: Example Data from Molecular Docking of a Zinc Complex with a Protein Target This table is illustrative, based on typical data from docking studies of zinc complexes.
| Parameter | Value | Significance |
|---|---|---|
| Binding Energy (kcal/mol) | -7.19 | Indicates a strong and spontaneous binding interaction. researchgate.net |
| RMSD (Å) | < 2.0 | A low Root Mean Square Deviation suggests the docking pose is reliable. researchgate.net |
| Interacting Residues | GLN, THR, HSD | Identifies specific amino acids forming hydrogen bonds with the ligand. researchgate.net |
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies of this compound
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. rsc.org It is widely applied to predict the properties of metal-amino acid complexes by optimizing their structures and analyzing electron populations. nih.govresearchgate.net
Geometry Optimization: DFT calculations are used to determine the most stable three-dimensional structure of this compound by minimizing the energy of the system. researchgate.net For zinc-amino acid complexes, studies have evaluated various DFT protocols to find the most accurate methods. Functionals such as M06, M06-L, and B3LYP, combined with basis sets like 6-311++G(d,p) or LanL2DZ, have proven effective in yielding geometries that closely match experimental data from X-ray crystallography. nih.govresearchgate.netnsf.gov In a synthesized zinc(II)-arginine-azido complex, the coordination geometry around the Zn(II) ion was found to be a distorted square pyramidal shape. mdpi.com
Electronic Structure: DFT provides detailed information about the distribution of electrons in the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov
Vibrational Frequencies: DFT can calculate the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. derpharmachemica.comukm.edu.my Comparing the calculated vibrational spectrum with experimental data serves as a crucial validation of the optimized geometry and the chosen computational method. nih.govmdpi.com For a Zn(N3)(Arg)2·3H2O complex, FT-IR spectra were analyzed and compared to computational results, with specific bands attributed to M-N stretching vibrations and other functional groups. mdpi.com
Table 2: Selected Experimental and Calculated Data for a Zinc-Arginine Complex
| Parameter | Description | Value | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | P21 | mdpi.com |
| Coordination Geometry | Distorted Square Pyramidal | τ₅ = 0.006 - 0.115 | mdpi.com |
| Zn-N Bond Length (Å) | Bond distance from DFT | ~2.0 - 2.2 | mdpi.com |
| Zn-O Bond Length (Å) | Bond distance from DFT | ~2.0 - 2.1 | mdpi.com |
Molecular Dynamics (MD) Simulations of this compound Interactions in Various Solvation and Biological Environments
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic view of the system. forskningsradet.no For this compound, MD simulations can reveal its behavior in different environments, such as in aqueous solution or near a biological membrane.
Modeling zinc-containing systems with classical force fields is challenging due to complex polarization and charge transfer effects. biorxiv.org To overcome this, advanced methods like polarizable force fields (e.g., AMOEBA) or hybrid quantum mechanics/molecular mechanics (QM/MM) approaches are often necessary. biorxiv.orgnih.gov Recently, machine learning potentials, such as those based on neural networks (NN/MM) or deep potentials (DP/MM), have emerged as a powerful alternative, offering near-QM accuracy with greater efficiency. biorxiv.orgnih.govresearchgate.net
Solvation Environment: MD simulations of this compound in water can characterize its hydration shell. Key parameters that can be analyzed include the radial distribution function (RDF) to determine the distance of water molecules from the zinc ion, the coordination number of water molecules in the first solvation shell, and the average residence time of these water molecules. nih.govnih.gov Studies on the hydration of the Zn2+ ion show it is typically hexa-coordinated with water. nih.govresearchgate.net
Biological Environments: MD simulations can also model the interaction of this compound with biological structures like cell membranes. These simulations can provide insights into the initial stages of membrane permeation, the stability of the complex at the membrane interface, and potential conformational changes in both the complex and the lipid bilayer.
Table 3: Typical Parameters from MD Simulations of a Zinc Ion in Water This table is illustrative, based on published data for Zn²⁺ ions.
| Parameter | Description | Typical Value | Reference |
|---|---|---|---|
| Hydration Free Energy (kcal/mol) | The energy change when the ion is transferred from gas to solvent. | -460 to -480 | nih.gov |
| First Shell Coordination Number | Number of water molecules directly coordinated to the ion. | 6 | nih.govresearchgate.net |
| Zn²⁺-O Distance (Å) | Distance to oxygen of first-shell water molecules. | ~2.1 Å | nih.gov |
Quantum Chemical Characterization of Metal-Ligand Bonding Nature and Stability in this compound Complexes
Quantum chemical methods are employed to analyze the nature of the chemical bonds between the zinc metal center and the arginine ligand. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide a detailed description of the bonding. mdpi.commdpi.com
QTAIM Analysis: This method analyzes the electron density topology to characterize chemical bonds. In a study of a zinc-arginine azido (B1232118) complex, QTAIM analysis was used to investigate the Zn–N and Zn–O bonds. The calculated topological parameters at the bond critical points (BCPs), such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), indicated that the interactions have a slight covalent character. mdpi.com
NBO Analysis: NBO analysis examines the interactions between filled and vacant orbitals to understand bonding and stability. It can describe the coordination bonds as donor-acceptor interactions, for example, the donation of lone pair electrons from the nitrogen and oxygen atoms of arginine to the vacant 4s orbital of the Zn(II) ion. mdpi.com The strength of these interactions can be estimated using second-order perturbation theory, which has been used to show that Zn-N bonds can be stronger than Zn-O bonds in similar complexes. mdpi.com A Cambridge Structural Database (CSD) analysis confirms that anionic ligands generally form shorter, and presumably stronger, bonds with metal centers compared to their neutral counterparts. chalmers.se
Table 4: Example QTAIM Topological Parameters for Zn-Ligand Bonds Based on data for a Zn(N3)(Arg)2·3H2O complex. mdpi.com
| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Interpretation |
|---|---|---|---|
| Zn-N | 0.0601–0.0803 | Positive | Indicates a closed-shell interaction with some covalent character. |
Predictive Modeling of this compound Reactivity, Stability, and Biological Activity Profiles
Computational models can be used to predict the chemical behavior and biological potential of this compound without synthesizing the compound. mdpi.com This involves calculating a range of molecular properties and using them to forecast reactivity, stability, and activity.
Reactivity: DFT calculations provide reactivity descriptors derived from frontier molecular orbital energies (HOMO and LUMO). nih.gov These include:
HOMO-LUMO Gap: A smaller gap suggests higher polarizability and greater chemical reactivity. nih.gov
Chemical Potential (μ), Hardness (η), and Electrophilicity (ω): These indices help predict how the molecule will behave in a chemical reaction. nih.gov
Stability: The thermodynamic stability of this compound can be estimated by calculating its formation enthalpy using DFT. d-nb.info Thermal stability can be predicted by simulating decomposition pathways. researchgate.net
Biological Activity: Predictive modeling of biological activity often integrates results from other computational methods. Molecular docking scores, for instance, serve as a prediction of binding affinity to a specific biological target. rsc.org By combining docking with an analysis of the key interactions (e.g., hydrogen bonds, hydrophobic contacts), a predictive profile of the compound's potential as an inhibitor or modulator can be built. researchgate.net These in-silico predictions are crucial for prioritizing compounds for further experimental testing. mdpi.com
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Analogs
Chemoinformatics applies computational methods to solve chemical problems, while Quantitative Structure-Activity Relationship (QSAR) is a technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com
For this compound, a QSAR study would involve designing a series of structural analogs by modifying the arginine ligand or other components of the complex. For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:
Physicochemical Descriptors: (e.g., LogP, molecular weight)
Electronic Descriptors: (e.g., dipole moment, partial charges) rasayanjournal.co.in
Topological/Structural Descriptors: (e.g., isotropic surface area, electronic charge index) nih.gov
A statistical model is then developed to correlate these descriptors with an experimentally measured biological activity (e.g., IC₅₀ value for enzyme inhibition). nih.gov The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of compounds with enhanced potency. frontiersin.orgmdpi.com
A relevant study utilized a QSAR model to perform a virtual screening of an FDA-approved compound database to identify new inhibitors of arginase I. frontiersin.org This highlights how QSAR can be a powerful tool for discovering new applications for existing compounds or for designing novel molecules based on a known scaffold like this compound.
Analytical Methodologies for Detection and Quantification of Zinc Argininate in Complex Matrices
Chromatographic Separation Techniques for Isolation and Analysis of Intact Zinc Argininate
Chromatographic methods are indispensable for isolating this compound from complex sample matrices and for analyzing the intact compound or its dissociated moieties. The choice of technique depends on the analytical objective, whether it is to quantify the intact chelate, its individual components, or to characterize its physical properties such as size.
High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors (e.g., UV-Vis, RI, ELSD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of metal-ligand complexes like this compound. A reverse-phase HPLC (RP-HPLC) method is often suitable for such compounds. In a typical setup, a C18 column is used as the stationary phase, which separates molecules based on their hydrophobicity. sphinxsai.com The mobile phase generally consists of an aqueous buffer mixed with an organic solvent like acetonitrile (B52724) or methanol (B129727). sphinxsai.comnih.gov For the analysis of zinc-amino acid complexes, the mobile phase composition, including buffer pH and organic modifier concentration, is optimized to achieve adequate retention and sharp, symmetrical peaks. sphinxsai.com
Systematic studies on similar compounds, such as zinc 5-aminosalicylate, have demonstrated that baseline separation can be achieved by carefully controlling parameters like column temperature and mobile phase composition (e.g., an acetic acid-methanol mixture). nih.gov Detection of this compound can be accomplished using several types of detectors. A UV-Vis detector is commonly employed; the arginine moiety contains a chromophore that allows for detection at specific wavelengths, typically in the low UV range (e.g., 215 nm). sphinxsai.com For compounds lacking a strong chromophore, or for universal detection, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used. The method's performance is validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). For example, a validated HPLC method for zinc carnosine showed linearity in the concentration range of 2 to 10 μg/ml, with LOD and LOQ values of 33.4 ng/ml and 101.3 ng/ml, respectively. sphinxsai.com
Table 1: Illustrative HPLC Method Parameters for Zinc-Amino Acid Complex Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 250mm x 4.6mm, 5µm) | sphinxsai.com |
| Mobile Phase | Dipotassium hydrogen orthophosphate buffer and Acetonitrile (80:20 v/v) | sphinxsai.com |
| Flow Rate | 1.0 ml/min | sphinxsai.comnih.gov |
| Detection | UV at 215 nm | sphinxsai.com |
| Retention Time | ~2.260 min (for Zinc Carnosine) | sphinxsai.com |
| Linear Range | 2-10 µg/ml | sphinxsai.com |
Ion Chromatography (IC) for Separate Analysis of Zinc and Arginine Moieties
Ion Chromatography (IC) is a powerful variant of HPLC used for separating and quantifying ionic species. metrohm.com It is particularly well-suited for the analysis of this compound by determining its constituent parts—the zinc cation (Zn²⁺) and the arginine cation—after dissociation of the complex. byu.eduresearchgate.net The separation is based on ion-exchange interactions between the sample ions and the charged functional groups of the IC column's stationary phase. metrohm.com
For the analysis of the zinc cation, a cation-exchange column is used. The separation of various metal ions, including zinc, can be optimized by adjusting the mobile phase composition, which typically consists of an acidic solution like nitric acid or a complexing agent. researchgate.net The addition of modifiers to the mobile phase, such as an amino acid ionic liquid, has been shown to improve peak shape, reduce retention times, and enhance resolution for metal cations. researchgate.net For the analysis of arginine, which is cationic at acidic to neutral pH, a similar cation-exchange approach can be utilized. byu.edu Detection in IC is often achieved via conductivity measurement. For enhanced sensitivity and specificity, post-column reaction with a colorimetric agent (e.g., 4-(2-pyridylazo)resorcinol (B72590) for zinc) followed by UV-Vis detection can be implemented. metrohm.compsu.edu This approach allows for the independent quantification of both zinc and arginine in a sample, providing a comprehensive profile of the complex.
Size Exclusion Chromatography (SEC) for Oligomeric State Characterization of this compound
Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic volume or size in solution. bio-rad.com This technique is invaluable for characterizing the potential formation of oligomers or aggregates of this compound and for studying its interactions with other biomolecules. bio-rad.comnih.gov In SEC, the stationary phase consists of porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. bio-rad.com
SEC can be coupled with highly sensitive element-specific detectors like Inductively Coupled Plasma - Mass Spectrometry (SEC-ICP-MS). This hyphenated technique is a powerful tool for speciation analysis, allowing researchers to determine the molecular weight distribution of zinc-containing species in a complex mixture. researchgate.netucm.es For instance, SEC-ICP-MS has been used to study zinc speciation in human milk and infant formulas, successfully separating zinc bound to high-molecular-weight proteins from that associated with low-molecular-weight ligands. researchgate.netucm.es By calibrating the SEC column with protein standards of known molecular weights, the apparent molecular weight of the this compound complex can be estimated. nih.gov The mobile phase composition is critical; in some SEC methods for protein conjugates, arginine has been added to the mobile phase to minimize non-specific interactions between the analyte and the column matrix, ensuring that separation is based purely on size. chromatographyonline.com
Atomic Spectrometry for Elemental Zinc Quantification in this compound and Biological Samples
Atomic spectrometry techniques are the methods of choice for highly sensitive and accurate quantification of the total zinc content in a sample, irrespective of its chemical form. These methods involve the atomization of the sample, followed by the measurement of light absorption or emission by the free zinc atoms.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Trace Element Analysis
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is renowned for its exceptional sensitivity and ability to perform multi-elemental analysis at trace and ultra-trace levels. royalsocietypublishing.org It can detect zinc concentrations down to parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, making it ideal for analyzing zinc in complex biological matrices such as blood, serum, and tissues. vitas.noplos.org The technique uses a high-temperature argon plasma to ionize the atoms in the sample. The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected. vitas.no
ICP-MS is considered a robust and accurate method for regulatory compliance and is widely used in pharmaceutical and nutritional assessments. vitas.noplos.org A key advantage is its ability to measure specific isotopes of zinc, which can be useful in isotope dilution studies for the highest accuracy in quantification. royalsocietypublishing.org While it is a powerful standalone technique for total zinc determination, its coupling with separation methods like HPLC or SEC (as mentioned in 6.1.3) allows for sophisticated speciation analysis, providing information on both the quantity and chemical form of zinc in a sample. nih.govroyalsocietypublishing.org
Atomic Absorption Spectrometry (AAS) for Quantitative Zinc Determination
Atomic Absorption Spectrometry (AAS) is a widely used, robust, and reliable technique for the quantitative determination of zinc. olympianwatertesting.com The method is based on the principle that ground-state atoms of an element will absorb light at a specific, characteristic wavelength. olympianwatertesting.com A sample is atomized, typically by a flame (Flame AAS) or a heated graphite (B72142) tube (Graphite Furnace AAS, or GF-AAS). olympianwatertesting.comjove.com A beam of light from a hollow-cathode lamp containing zinc is passed through the atomic vapor, and the amount of light absorbed is directly proportional to the concentration of zinc in the sample. jove.com
AAS is highly selective and sensitive for zinc analysis. olympianwatertesting.com GF-AAS, in particular, offers very low detection limits and is suitable for analyzing small sample volumes, making it a powerful tool for determining zinc concentrations in diverse biological samples, including human milk and semen. jove.comnih.gov An important feature of AAS is its ability to measure the total zinc content, including both free zinc ions and zinc complexed within molecules like this compound, after appropriate sample digestion. jove.com While newer techniques like ICP-MS offer multi-element capabilities and higher throughput, AAS remains a cost-effective and highly accurate method for single-element analysis and is often used as a reference method. plos.orgbibliotekanauki.pl
Table 2: Comparison of Atomic Spectrometry Techniques for Zinc Quantification
| Technique | Principle | Typical Sensitivity | Key Advantages | Reference |
|---|---|---|---|---|
| ICP-MS | Ionization in high-temperature plasma followed by mass-to-charge separation. | ppb - ppt (B1677978) (ng/L - µg/L) | Extremely high sensitivity, multi-element capability, isotopic analysis. | royalsocietypublishing.orgvitas.no |
| AAS (Flame) | Absorption of light by free atoms in a flame. | ppm (mg/L) | Robust, reliable, cost-effective, simple operation. | olympianwatertesting.combibliotekanauki.pl |
| AAS (Graphite Furnace) | Absorption of light by free atoms in a heated graphite tube. | ppb (µg/L) | High sensitivity, requires small sample volume. | jove.comnih.gov |
X-ray Fluorescence (XRF) for Non-Destructive Elemental Analysis of this compound
X-ray Fluorescence (XRF) is a powerful non-destructive analytical technique used for elemental analysis, making it well-suited for determining the zinc content in this compound. bruker.com The fundamental principle of XRF involves bombarding the sample with high-energy X-rays, which excites the atoms within the material. bruker.com This excitation causes electrons from the innermost orbitals to be ejected. As the atom returns to a stable state, electrons from outer shells fill the vacancies, emitting secondary X-rays, known as fluorescent X-rays. bruker.com Each element emits X-rays at a characteristic energy, creating a unique fingerprint that allows for both qualitative identification and quantitative analysis. bruker.com
For this compound, XRF can provide a rapid and accurate measurement of the total zinc concentration without altering the chemical form of the compound. This is a significant advantage over "wet chemistry" methods, as it requires minimal sample preparation—often just drying and grinding—and uses no hazardous chemicals. service.gov.ukresearchgate.net The technique is robust for analyzing solid samples and the signal is independent of the chemical bonding of the zinc, focusing solely on its elemental presence. researchgate.net Energy-Dispersive X-ray Fluorescence (EDXRF) is a common variant used for routine analysis of multiple samples, offering simultaneous detection of various elements. researchgate.net
Research comparing XRF with standard methods like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) has demonstrated its reliability for zinc analysis in organic matrices. Strong correlations are often observed between the two methods, validating XRF as a cost-effective and high-throughput screening tool, particularly in large-scale programs. service.gov.ukresearchgate.net
Table 1: Comparative Performance of EDXRF vs. ICP-OES for Zinc Analysis in Grain Samples
| Parameter | Zinc (Zn) in Rice | Zinc (Zn) in Pearl Millet | Reference |
|---|---|---|---|
| Correlation Coefficient (r²) | 0.98 | 0.96 | service.gov.ukresearchgate.net |
| Standard Error of Prediction (SEP) (mg kg⁻¹) | 1.9 | 2.9 | service.gov.uk |
| 95% Confidence Interval (mg kg⁻¹) | ±1.9 | ±6.0 | researchgate.net |
Electrophoretic Methods for Separation and Identification of this compound
Electrophoretic techniques separate molecules based on their size, charge, and interaction with an electric field, offering high-resolution analysis of complex mixtures.
Capillary Electrophoresis (CE) is a high-efficiency separation technique performed in narrow-bore fused-silica capillaries. sciex.com It is adept at separating both small and large molecules based on their differential migration in a strong electric field (often >500 V/cm). sciex.com The separation mechanism in the simplest form of CE, Capillary Zone Electrophoresis (CZE), is based on the charge-to-mass ratio of the analytes. sciex.com
Gel electrophoresis, particularly in its native (non-denaturing) form, is a fundamental technique for studying the formation and stability of molecular complexes. thermofisher.commdpi.com The method is based on the principle that a complex will migrate differently through a gel matrix (such as polyacrylamide or agarose) than its individual, unbound components. thermofisher.com This change in migration speed is known as a mobility shift or retardation. thermofisher.com
This technique can be adapted to investigate the binding interaction between zinc and arginine. By running samples containing zinc, arginine, and a mixture of the two on a native gel, one can visualize the formation of the this compound complex. The complex, having a different size, shape, and potentially a different net charge than free arginine, would appear as a distinct band with altered mobility. This approach, known as the Electrophoretic Mobility Shift Assay (EMSA), is widely used to study protein-DNA interactions, including those involving zinc-finger proteins where the binding is dependent on zinc ions. thermofisher.comnih.gov Studies have successfully used gel-based methods with other zinc(II) complexes to analyze their binding to target molecules, confirming the utility of this approach for exploring the thermodynamics and kinetics of this compound formation. researchgate.net The gel matrix provides a "caging" effect, which helps to stabilize even transient or labile complexes during electrophoresis. thermofisher.com
Spectrophotometric and Fluorometric Assays for Indirect Quantification and Ligand Interaction Studies of this compound
Spectrophotometric and fluorometric assays provide sensitive and often high-throughput methods for the indirect quantification of this compound by measuring the concentration of the zinc ion. These methods rely on a chromogenic or fluorogenic probe—a molecule that exhibits a change in its optical properties upon binding to zinc.
In a typical colorimetric (spectrophotometric) assay, a chelating agent forms a colored complex with zinc, and the intensity of the color, measured as absorbance at a specific wavelength, is proportional to the zinc concentration. biocompare.comaurorabiomed.com.cn A simple and sensitive spectrophotometric method for zinc determination has been described using 8-Hydroxyquinoline (8HQ) as a chelating reagent, which forms a zinc-8HQ complex with maximum absorption at 384 nm. aurorabiomed.com.cn
Fluorometric assays operate on a similar principle but offer higher sensitivity. biocompare.com A specialized probe binds to zinc with high specificity, resulting in a significant increase in fluorescence intensity. abcam.cnabcam.com The fluorescence is directly proportional to the amount of zinc in the sample. biocompare.comabcam.cn These assays can detect zinc concentrations at sub-micromolar levels and are available as commercial kits. abcam.cnabcam.com
To use these methods for this compound, the sample would first be treated, often with a mild acid, to dissociate the complex and release the zinc ions for detection. The measured zinc concentration can then be used to calculate the original concentration of the this compound complex.
Table 2: Performance Characteristics of a Spectrophotometric Method for Zinc Determination Using 8-Hydroxyquinoline Reagent
| Parameter | Value | Reference |
|---|---|---|
| Wavelength (λmax) | 384 nm | aurorabiomed.com.cn |
| Linearity Range (Beer's Law) | 1 - 5 µg/mL | aurorabiomed.com.cn |
| Molar Absorptivity | 0.01578 × 10³ L·mol⁻¹·cm⁻¹ | aurorabiomed.com.cn |
| Limit of Detection (LOD) | 0.381 µg/mL | aurorabiomed.com.cn |
| Limit of Quantification (LOQ) | 1.156 µg/mL | aurorabiomed.com.cn |
| Recovery in Pharmaceutical Samples | 98.8% - 101.9% | aurorabiomed.com.cn |
Development of Robust Sample Preparation Strategies for this compound Analysis in Diverse Biological and Environmental Matrices
The accurate analysis of this compound in complex samples such as blood, serum, urine, or cosmetic formulations is critically dependent on the sample preparation step. nih.gov The primary goal of sample preparation is to extract the analyte of interest from the matrix, remove interfering substances, and pre-concentrate the analyte to a level suitable for the chosen analytical instrument. nih.gov
For biological matrices, which are rich in proteins and lipids, protein precipitation is a common first step. mdpi.com This involves adding a precipitating agent, such as an organic solvent (e.g., acetonitrile) or an acid, to denature and remove proteins that could interfere with the analysis. mdpi.com Interestingly, zinc salts like zinc sulfate (B86663) are themselves used in some sample preparation methods for protein precipitation and cell lysis, a factor that must be carefully considered to avoid contamination when analyzing for zinc-containing compounds. mdpi.comchromatographytoday.com
Following initial cleanup, more selective extraction techniques may be employed:
Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids. It can be automated to improve consistency and throughput. gerstelus.com
Solid-Phase Extraction (SPE): This is a highly versatile technique where the analyte is selectively adsorbed onto a solid sorbent material packed in a cartridge. Interfering components are washed away, and the purified analyte is then eluted with a small volume of solvent. SPE is widely used for cleaning up complex samples before analysis by chromatography or mass spectrometry. gerstelus.com
Modern trends also include microsample preparation techniques, which are beneficial when sample volume is limited, and automated systems that streamline the entire extraction process, reducing human error and increasing laboratory productivity. nih.govgerstelus.com The choice of the specific pretreatment and extraction method must be optimized for the physicochemical properties of this compound and the nature of the sample matrix. chromatographytoday.com
Validation of Analytical Methods for Accuracy, Precision, and Sensitivity in this compound Research
The development of any new analytical method for the quantification of this compound requires rigorous validation to ensure that it is fit for its intended purpose. researchgate.net Method validation is a formal process that demonstrates an analytical procedure can deliver trustworthy, accurate, and repeatable results. scst.edu.ly The International Council for Harmonisation (ICH) provides guidelines that are a global standard for this process. scst.edu.lyresearchgate.net
Key validation parameters include:
Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is calculated. researchgate.net
Precision: This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:
Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment. scst.edu.ly
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or different equipment. researchgate.net
Sensitivity: This is reflected by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. It is confirmed by a high regression coefficient (R²) value, typically >0.99. scst.edu.lycabidigitallibrary.org
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net
Table 3: Summary of Typical Validation Parameters for a Zinc Quantification Method (FAAS) in Pharmaceutical and Cosmetic Matrices
| Validation Parameter | Typical Acceptance Criteria / Observed Value | Reference |
|---|---|---|
| Linearity (R²) | > 0.997 | scst.edu.ly |
| Accuracy (Recovery %) | 100.15% - 101.21% | scst.edu.ly |
| Precision (Repeatability RSD%) | < 1% | scst.edu.ly |
| Precision (Intermediate RSD%) | < 3% | researchgate.net |
| LOD (mg/L or ppm) | 0.0098 - 0.043 | scst.edu.lyresearchgate.net |
| LOQ (mg/L or ppm) | 0.0297 - 0.131 | scst.edu.lyresearchgate.net |
Potential Applications and Translational Research Directions for Zinc Argininate Pre Clinical and Theoretical Focus
Zinc Argininate as a Potential Nutritional Biofortification Agent in Agricultural Systems (Excluding Human Dietary Recommendations)
Recent research has highlighted the pivotal role of zinc in the nitrogen fixation process of legumes, a finding that could revolutionize sustainable agriculture by improving crop efficiency and reducing the dependency on synthetic fertilizers. eurekalert.orgau.dk By regulating nitrogen fixation, zinc can enhance nitrogen delivery to the plant, leading to better yields and increased tolerance to environmental stressors such as drought and extreme temperatures. eurekalert.orgau.dk
While specific studies on this compound for biofortification are not extensively documented, its composition suggests significant potential. Arginine, an amino acid rich in nitrogen, could act as a natural nitrogen source, complementing the role of zinc in nitrogen metabolism and protein synthesis. mdpi.com This dual-nutrient supply could theoretically offer a synergistic effect, enhancing both crop growth and the nutritional value of the produce. The bioavailability of zinc from a chelated form like this compound could also lead to more efficient uptake by plants compared to inorganic zinc salts. tib-chemicals.com
Table 1: Research Findings on Zinc in Agricultural Systems
| Research Focus | Crop Studied | Key Findings |
|---|---|---|
| Agronomic Biofortification | Rice | Application of zinc-enriched fertilizers is a practical and scalable solution to increase zinc content in rice grains. africarice.org |
| Climate Resilience | Legumes | Zinc acts as a crucial signal in regulating nitrogen fixation, enhancing plant tolerance to climate-related stress. eurekalert.orgau.dk |
| Yield Enhancement | Cowpea | Foliar application of Zinc Sulfate (B86663) Monohydrate increased grain zinc concentration, storage proteins, and total amino acids. mdpi.com |
| Grain Development | Maize | Soil application of zinc fertilizer improved pollen viability and the development of inferior grains, leading to increased yield. frontiersin.org |
Exploration of this compound in Advanced Biomedical Materials Science (e.g., Bioactive Coatings, Tissue Engineering Scaffolds)
In the field of biomedical materials science, zinc has been incorporated into bioactive glasses and other biomaterials to impart therapeutic properties such as antibacterial activity, anti-inflammatory effects, and enhanced bioactivity. mdpi.comnih.gov These zinc-containing materials are being explored for applications in bone tissue engineering, wound healing, and as coatings for medical implants. nih.govbiomedgrid.com The release of zinc ions from these materials can stimulate key cellular processes involved in tissue regeneration. mdpi.com
Zinc-containing bioactive glasses have demonstrated the ability to promote the formation of new bone tissue, making them promising for orthopedic and dental applications. mdpi.comresearchgate.net The presence of zinc can also inhibit bacterial growth, reducing the risk of implant-associated infections. mdpi.com Furthermore, zinc has been shown to play a role in the development and differentiation of bone cells. biomedgrid.com
The potential incorporation of this compound into these advanced materials is a compelling area for future research. Arginine is a precursor to nitric oxide, a molecule with important roles in wound healing and angiogenesis (the formation of new blood vessels). It also contributes to the synthesis of collagen, a key structural protein in tissues. The combination of zinc's osteogenic and antibacterial properties with arginine's tissue-regenerative capabilities could lead to the development of highly effective bioactive scaffolds and coatings. For instance, a this compound-functionalized coating on a metallic implant could simultaneously promote bone integration and prevent bacterial colonization.
Table 2: Properties of Zinc in Biomedical Materials
| Property | Application Area | Mechanism of Action |
|---|---|---|
| Antibacterial | Bioactive Coatings, Tissue Scaffolds | Inhibition of bacterial growth, reducing the risk of infection. mdpi.com |
| Anti-inflammatory | Tissue Engineering, Wound Healing | Modulation of inflammatory responses at the site of implantation or injury. nih.gov |
| Osteogenic | Bone Regeneration | Stimulation of bone cell growth, differentiation, and calcification. biomedgrid.com |
Integration of this compound into Advanced Drug Delivery Systems (Theoretical, In Vitro, and Animal Studies)
The development of advanced drug delivery systems aims to enhance the therapeutic efficacy of drugs by improving their stability, bioavailability, and targeting. imrpress.com Nanoparticles and other nanocarriers are at the forefront of this research, offering a means to protect drugs from degradation and control their release at specific sites in the body. dovepress.com
A notable pre-clinical study demonstrated the use of silica-coated nanoparticles with a core of zinc and L-arginine for the oral delivery of insulin (B600854). researchgate.net In this system, the silica (B1680970) shell protected the insulin from the harsh acidic environment of the stomach, while the L-arginine component acted as a permeation enhancer in the intestine, facilitating the absorption of the released insulin. researchgate.net This research provides a strong proof-of-concept for the use of zinc and arginine in combination to create effective oral drug delivery vehicles.
Theoretically, this compound could be a key component in various drug delivery systems. Its ionic nature could be exploited for electrostatic interactions with drug molecules, allowing for high drug loading. The arginine moiety, with its known cell-penetrating properties, could facilitate the uptake of the drug-loaded nanoparticles into target cells. Furthermore, in the context of colon-targeted drug delivery for conditions like inflammatory bowel disease, zinc has been used to create gastro-resistant alginate-based systems that release their payload in the lower gastrointestinal tract. mdpi.com The combination of zinc's cross-linking ability with arginine's potential therapeutic effects in inflammatory conditions presents an interesting avenue for the design of novel drug delivery platforms.
Table 3: Pre-clinical and Theoretical Drug Delivery Systems Involving Zinc and Arginine
| Delivery System | Drug/Payload | Role of Zinc/Arginine | Study Type |
|---|---|---|---|
| Silica-coated nanoparticles | Insulin, Exenatide, Bovine Serum Albumin | Zinc stabilizes the core; L-arginine acts as a permeation enhancer. researchgate.net | In vitro, Rat jejunal instillation model |
| Zinc-alginate core-shell beads | Betamethasone | Zinc-alginate forms a gastro-resistant outer layer for colon-targeted delivery. mdpi.com | In vitro |
Role of this compound in Enhancing Cellular Resilience in Diverse Stress Models (Pre-clinical Investigations)
Cellular resilience refers to the ability of cells to withstand and recover from various stressors, such as oxidative stress and toxicant exposure. altex.org Zinc is an essential element in maintaining cellular homeostasis and has been shown to play a critical role in cellular stress responses. nih.gov In vitro and in vivo studies have demonstrated that zinc deficiency can exacerbate endoplasmic reticulum (ER) stress, a condition implicated in numerous diseases, leading to increased apoptosis (programmed cell death). nih.gov
Conversely, adequate zinc levels can help mitigate ER stress and protect cells from its detrimental consequences. nih.gov Zinc is a cofactor for many antioxidant enzymes and can also directly quench free radicals, thereby protecting cellular components from oxidative damage. researchgate.net Pre-clinical research suggests that exposure to certain stressors can induce a hormetic response, where low levels of stress enhance the cell's adaptive capacity and resilience to subsequent, more severe insults. mdpi.com
The potential of this compound to enhance cellular resilience is twofold. The zinc component can directly contribute to the cellular antioxidant defense system and modulate stress signaling pathways. nih.gov The arginine component is a substrate for the synthesis of polyamines and nitric oxide, molecules that are also involved in cellular stress responses and survival pathways. The synergistic action of zinc and arginine could therefore provide a robust mechanism for enhancing cellular resilience in various stress models, from toxin-induced liver injury to ischemia-reperfusion injury in cardiovascular models.
Table 4: Zinc's Role in Cellular Stress Responses (Pre-clinical)
| Stress Model | Key Findings | Potential Implication for this compound |
|---|---|---|
| Endoplasmic Reticulum (ER) Stress | Zinc deficiency exacerbates ER stress-induced apoptosis in mouse livers. nih.gov | This compound could provide the necessary zinc to mitigate ER stress and protect cells. |
| Oxidative Stress | Zinc-cysteine complexes show significant antioxidant activity. researchgate.net | The chelated structure of this compound may offer enhanced antioxidant protection. |
| General Toxicant Exposure | Cellular resilience is the capacity to recover from toxicant exposure. altex.org | This compound could bolster the cell's intrinsic defense and recovery mechanisms. |
Investigation of this compound in Veterinary and Agricultural Sciences for Animal Health and Crop Enhancement
Given these findings, this compound holds significant promise as a feed supplement in animal nutrition. The chelation of zinc with arginine could enhance its absorption and utilization by the animal. nih.gov Arginine itself is a conditionally essential amino acid with known benefits for immune function and growth. Therefore, a compound providing both zinc and arginine could offer synergistic benefits for animal health and productivity.
Table 5: Effects of Organic Zinc Supplementation in Calves
| Zinc Source | Parameter Measured | Outcome |
|---|---|---|
| Zinc Proteinate | Growth Performance, Immune Function | Improved average daily gain and immune response; reduced incidence of diarrhea. frontiersin.org |
| Zinc Amino Acids | Antioxidant Capacity, Gut Microbiota | Improved antioxidant status and a healthier gut microbial environment. nih.gov |
Opportunities for this compound in Cosmetic Science and Dermal Applications (Pre-clinical Mechanistic Insights)
In dermatology and cosmetic science, zinc compounds are widely used for their diverse beneficial properties. researchgate.net Zinc oxide is a well-known physical sunscreen, but other zinc compounds are valued for their anti-inflammatory, antioxidant, and antimicrobial effects. researchgate.netmdpi.com These properties make them suitable for use in products targeting acne, skin irritation, and other inflammatory skin conditions. mdpi.com Zinc also plays a role in wound healing and skin regeneration, contributing to the maintenance of healthy skin. nih.gov
Arginine is also utilized in cosmetic formulations for its moisturizing and anti-aging properties. As a component of the skin's Natural Moisturizing Factor (NMF), it helps to maintain skin hydration. Furthermore, arginine's role as a precursor to nitric oxide suggests it may improve microcirculation in the skin, potentially enhancing skin tone and vitality. Its involvement in collagen synthesis also points to a potential role in anti-aging skincare.
The combination of zinc and arginine in the form of this compound could therefore create a multifunctional cosmetic ingredient. Theoretically, it could offer the anti-inflammatory and antioxidant benefits of zinc alongside the moisturizing and skin-conditioning properties of arginine. This could be particularly beneficial in formulations for sensitive or compromised skin, as well as in anti-aging and post-procedure skincare products. Emerging research into the use of zinc to stabilize and potentially enhance the efficacy of other cosmetic ingredients further highlights the opportunities for novel zinc compounds in this field. mdpi.comnih.gov
Table 6: Potential Dermal and Cosmetic Applications of Zinc and Arginine
| Compound/Component | Property | Potential Application |
|---|---|---|
| Zinc | Anti-inflammatory, Antimicrobial | Acne treatments, soothing creams for irritated skin. researchgate.netmdpi.com |
| Zinc | Antioxidant, UV Protection | Sunscreens, anti-aging formulations. researchgate.netmdpi.com |
| Arginine | Moisturizing | Hydrating creams and lotions. |
| Arginine | Collagen Synthesis, Microcirculation | Anti-aging products, skin rejuvenation treatments. |
Challenges and Future Perspectives in Zinc Argininate Research
Current Limitations in Fully Elucidating Zinc Argininate Bioavailability Mechanisms and Cellular Fate
A primary challenge in the study of this compound lies in deciphering the precise mechanisms governing its bioavailability and subsequent fate within the cellular environment. While it is understood that soluble ligands like amino acids can maintain zinc's solubility and facilitate its access to transport proteins, the exact pathway of the intact this compound complex across the intestinal barrier remains ambiguous. mdpi.com It is unclear whether the complex is absorbed whole, potentially via amino acid transporters, or if it dissociates at the cell surface, with zinc and arginine being absorbed separately. mdpi.com This lack of clarity is partly due to the dynamic nature of zinc homeostasis, where the expression of zinc transporter proteins is tightly regulated by the body's zinc status, making it difficult to isolate the specific contribution of the argininate ligand to uptake. dovepress.com
Once inside the body, the cellular fate of the absorbed zinc and arginine is another area of active investigation. The intracellular concentration of zinc is meticulously controlled, with excess zinc being sequestered by proteins like metallothioneins or compartmentalized within organelles to prevent toxicity. frontiersin.orgmdpi.com The introduction of zinc via this compound could influence these homeostatic mechanisms in ways that are not yet fully understood. gencat.cat For instance, the release of zinc from its carrier can trigger a cascade of cellular events, including the generation of reactive oxygen species and alterations in mitochondrial function. frontiersin.orgmdpi.com Understanding how the argininate component influences these processes is critical.
Development of Advanced In Situ Analytical Tools for Real-Time Monitoring of this compound Interactions
A significant obstacle to understanding the behavior of this compound in biological systems is the lack of analytical tools capable of monitoring its interactions in real-time and within a living organism (in situ). Current methodologies often rely on in vitro models or endpoint measurements, which may not accurately reflect the dynamic processes occurring in the body. mmu.ac.uk
To overcome this, there is a pressing need for the development of advanced analytical techniques. These could include sophisticated spectroscopic methods and imaging technologies that can track the location and chemical state of this compound as it moves through the digestive system and is absorbed by cells. Such tools would allow researchers to directly observe the dissociation of the complex, its interaction with cellular transporters, and its intracellular trafficking. The ability to perform these measurements in real-time would provide invaluable insights into the kinetics of these processes, moving beyond the static picture provided by current approaches.
Exploration of Novel, Sustainable, and Scalable Synthetic Routes for Industrial Production of this compound
While laboratory-scale synthesis of zinc-amino acid complexes, including this compound, is well-established, the development of novel, sustainable, and scalable synthetic routes for industrial production presents an ongoing challenge. nih.govresearchgate.net Traditional chemical synthesis methods can sometimes involve harsh conditions or generate undesirable byproducts. nih.gov
Future research is directed towards "green chemistry" approaches for the synthesis of zinc complexes. scielo.brnih.gov These methods aim to use environmentally benign solvents, reduce energy consumption, and utilize renewable starting materials. For instance, biosynthesis methods using plant extracts as reducing and stabilizing agents are being explored for the production of zinc oxide nanoparticles and could potentially be adapted for zinc-amino acid complexes. nih.govmdpi.com The successful development of such sustainable and cost-effective synthetic routes is essential for the widespread and economically viable application of this compound in various industries.
Identification and Characterization of Specific Biological Receptors or Transporters for this compound Uptake
The cellular uptake of zinc is a highly regulated process mediated by two main families of zinc transporters: the ZIP (Zrt-, Irt-like protein) family, which increases cytosolic zinc levels, and the ZnT family, which decreases them. biorxiv.org While these transporters are crucial for maintaining zinc homeostasis, it is not yet known if there are specific receptors or transporters that recognize and transport the intact this compound complex. biorxiv.orgnih.gov
Some studies have suggested that zinc may be co-absorbed with amino acids, but direct evidence for the transport of an intact zinc-amino acid complex across the cell membrane is lacking. mdpi.com Identifying and characterizing specific transporters for this compound would be a major breakthrough. This would involve a combination of molecular biology techniques, such as heterologous expression of candidate transporters in cell lines, and biophysical methods to study the binding and transport kinetics. biorxiv.org Pinpointing the specific entryways for this compound would not only deepen our understanding of its bioavailability but also open up possibilities for targeted delivery and enhanced absorption.
Opportunities for Rational Design and Synthesis of Next-Generation Zinc-Amino Acid Complexes with Enhanced Biological Activities
The challenges associated with this compound also present opportunities for the rational design and synthesis of new and improved zinc-amino acid complexes. sci-hub.semdpi.com By understanding the structure-activity relationships of these compounds, it may be possible to create next-generation complexes with enhanced biological activities, such as improved bioavailability, targeted delivery, or specific therapeutic effects. mdpi.com
This could involve modifying the amino acid ligand to alter the stability and reactivity of the complex, or incorporating other functional groups to target specific tissues or cellular processes. For example, researchers are exploring mixed-ligand complexes, where zinc is bound to more than one type of amino acid or other organic molecule, to fine-tune its properties. sci-hub.se The goal is to develop zinc complexes that are not only effective but also have a high degree of specificity, minimizing off-target effects.
Addressing Heterogeneity in Research Outcomes and Standardizing Experimental Protocols for this compound
A significant challenge in the field of zinc research, including the study of this compound, is the heterogeneity in research outcomes. nih.govmdpi.com This variability can arise from a number of factors, including differences in experimental design, animal models, and analytical methods. dovepress.comnih.gov For example, the bioavailability of a zinc supplement can be influenced by the composition of the diet with which it is administered, and the physiological state of the subject. nih.gov
To address this issue, there is a need for greater standardization of experimental protocols. mmu.ac.uk This includes developing and adopting standardized methods for assessing bioavailability, characterizing the chemical speciation of zinc complexes, and evaluating their biological effects. uclmail.net Establishing benchmark standards and reference materials would also help to ensure the comparability and reproducibility of research findings across different laboratories. slideshare.net Such efforts will be crucial for building a more coherent and reliable body of knowledge on this compound and other zinc supplements.
Conclusion and Summary of Zinc Argininate Research
Synthesis of Key Findings and Accomplishments in Zinc Argininate Research
The investigation of this compound has led to notable achievements in its synthesis, characterization, and application. The compound can be conveniently synthesized, often in an aqueous solution, leading to the formation of various complex species. researchgate.netresearchgate.net The specific structure and coordination environment of these complexes have been a key focus of research.
Structural and Spectroscopic Characterization: Detailed characterization has been crucial to understanding the compound's properties. Spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy have confirmed that in these complexes, the arginine ligand coordinates with the zinc(II) ion through the nitrogen and oxygen atoms of its amino and carboxylate groups, respectively. mdpi.comresearchgate.net
X-ray crystallography has provided definitive structural information for several zinc-arginine derivatives. For instance, the azido (B1232118) complex, Zn(N₃)(Arg)₂·3H₂O, was found to have a distorted square pyramidal coordination geometry around the central zinc ion. mdpi.comresearchgate.net Another study detailed a one-dimensional "stair-like" linear chain structure formed by {[Zn₂(l-Arg)₂(ox)₂]·8H₂O}n units, where zinc centers are bridged by oxalate. researchgate.net
Crystallographic Data for Zn(N₃)(Arg)₂·3H₂O
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 13.0283(5) |
| b (Å) | 15.2032(7) |
| c (Å) | 13.3633(6) |
| β (°) | 114.3580(10) |
| Volume (ų) | 2411.28(18) |
| Z (formula units per cell) | 4 |
Data sourced from crystallographic analysis of a zinc-azido-arginine complex. mdpi.com
Key Research Accomplishments: A significant accomplishment is the development of zinc arginate as a highly effective "one stop" thermal stabilizer for poly(vinyl chloride) (PVC). researchgate.net Research has shown it provides excellent initial whiteness, whiteness retention, and long-term thermal stability, attributed to its ability to absorb HCl, replace unstable chlorine atoms, and complex with zinc chloride. researchgate.net Further studies have explored its synergistic effects with plasticizers and the creation of related compounds like zinc arginine stearate. researchgate.net
In the realm of biological applications, research has demonstrated that a combination of zinc and arginine can effectively disrupt the mechanical integrity of dental plaque biofilms, making them easier to remove. nih.gov A proposed model suggests that arginine helps facilitate the entry of zinc into the biofilm matrix. nih.gov Additionally, studies in animal models have shown that oral supplementation with a zinc-arginine combination can be more effective than the individual nutrients in restoring certain age-related immune dysfunctions, particularly in reactivating thymic endocrine activity. nih.gov The compound has also been studied for its potential efficacy in treating male infertility. researchgate.net
Significance of this compound in Advancing Fundamental Bioinorganic Chemistry and Nutritional Science
The study of this compound has implications that extend beyond its direct applications, contributing to a deeper understanding of both bioinorganic chemistry and nutritional science.
Bioinorganic Chemistry: Zinc is an essential trace element vital for the function of over 300 enzymes, where it plays both catalytic and structural roles. numberanalytics.comuwo.ca The coordination environment of zinc in these enzymes—typically involving amino acid residues like histidine, cysteine, aspartate, and glutamate—is key to their function. columbia.edu Simple, well-defined complexes like this compound serve as valuable synthetic analogues for the active sites of these complex metalloenzymes. columbia.edu
By studying the coordination modes, bond strengths, and geometry of this compound, researchers can model the fundamental interactions between zinc ions and amino acids. mdpi.comresearchgate.net These studies provide insight into how zinc is bound and activated within biological systems. columbia.edu For example, the detailed structural analysis of this compound complexes helps elucidate the principles governing zinc's interaction with the carboxylate and amino groups of protein side chains. mdpi.com Furthermore, the discovery of direct zinc-arginine coordination in a variant of the enzyme carbonic anhydrase underscores that this interaction, once thought unlikely, is possible in biological settings, making the study of isolated this compound complexes even more relevant. nih.gov
Nutritional Science: In nutritional science, this compound is recognized as a chelated mineral, a form where the mineral is bonded to an amino acid. balchem.comnutridyn.com This chelation is a key feature, as it is designed to increase the bioavailability and absorption of zinc compared to inorganic forms like zinc oxide. nutridyn.com The chelated structure is believed to be better tolerated by the gastrointestinal system. nutridyn.comgoogle.com
Commercially, zinc arginate is incorporated into dietary supplements aimed at supporting immune function, bone health, and energy metabolism. kiwla.commetagenics.com Research supports these applications, with findings indicating that the combination of zinc and arginine can provide synergistic benefits for immune health. nih.gov Other investigations suggest that actively transported zinc, as part of the arginate complex, may play a role in stabilizing blood glucose levels by enhancing insulin (B600854) synthesis. neurotouch.co.nznieperformulas.com The use of zinc arginate in oral care products to control plaque biofilm further highlights its utility in health and nutrition. nih.gov
Identification of Critical Knowledge Gaps and Future Research Trajectories in this compound Science
Despite the progress made, several knowledge gaps remain, pointing toward clear directions for future research.
Critical Knowledge Gaps:
Structural Diversity: While the crystal structures of specific this compound derivatives (e.g., with co-ligands like azide (B81097) or oxalate) have been solved, the precise three-dimensional structure of the simple zinc bis-arginate chelate commonly used in nutritional supplements is not as well-defined in publicly available scientific literature. mdpi.comresearchgate.net
Mechanisms of Action: The exact biochemical pathways through which zinc arginate exerts its effects are not fully understood. For instance, the model where arginine facilitates zinc's entry into biofilms is compelling but requires more detailed molecular evidence. nih.gov Similarly, the precise mechanisms for its enhanced bioavailability and synergistic immune effects need further elucidation.
Therapeutic Potential: The full therapeutic scope of this compound is largely unexplored. Preliminary studies in areas like male infertility are promising but require more extensive and rigorous investigation to validate the findings. researchgate.net
Materials Science Applications: While its efficacy as a PVC thermal stabilizer is established, there is a gap in understanding how modifications to the arginine ligand could be used to fine-tune its properties for more advanced or specialized polymer applications. researchgate.net
Future Research Trajectories:
Advanced Structural Analysis: Future work should focus on the synthesis and crystallization of a wider array of this compound complexes, including the simple 2:1 chelate, under various conditions to build a comprehensive map of its structural possibilities and their relationship to function.
Mechanistic and Pharmacokinetic Studies: Detailed in vitro and in vivo studies are needed to trace the absorption, distribution, metabolism, and excretion (ADME) profile of zinc arginate. Such research would clarify the mechanisms behind its high bioavailability and its precise effects at the cellular and molecular levels.
Broadened Clinical Investigation: Building on preliminary findings, researchers should design and conduct robust, placebo-controlled clinical trials to evaluate the efficacy of this compound in areas such as immune support, glucose metabolism, oral health, and reproductive health.
Development of Novel Materials: In materials science, future research could explore the creation of new multifunctional materials based on the this compound scaffold. This could involve synthesizing derivatives with modified amino acid ligands to create thermal stabilizers with enhanced properties or novel functionalities for a range of polymers.
Q & A
Basic Research Questions
Q. What standardized protocols ensure high-purity synthesis of Zinc argininate, and how can reproducibility be validated?
- Methodological Answer : Follow a stepwise synthesis protocol: (1) Dissolve L-arginine in deionized water at 60°C, (2) Gradually add zinc oxide under constant stirring (pH 7–8), (3) Filter and recrystallize the product. Validate purity via FT-IR (to confirm arginine-zinc coordination ), ICP-OES (quantify zinc content ), and XRD (assess crystallinity ). Reproducibility requires strict adherence to molar ratios, temperature, and pH controls. Document deviations in supplementary materials for peer review .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify functional groups (e.g., NH stretching at 3300 cm⁻¹, COO⁻ symmetric/asymmetric vibrations ).
- HPLC : Assess purity using a C18 column with UV detection at 210 nm; compare retention times against arginine and zinc standards .
- Thermogravimetric Analysis (TGA) : Determine thermal stability and dehydration steps (e.g., weight loss at 100–200°C indicates bound water ).
- SEM/EDS : Confirm surface morphology and elemental mapping .
Q. How should researchers design in vitro studies to evaluate this compound’s stability under physiological conditions?
- Methodological Answer : Simulate physiological pH (6.8–7.4) and temperature (37°C) in buffered solutions. Monitor zinc ion release via atomic absorption spectroscopy over 24–72 hours. Include controls with EDTA to assess chelation effects. Replicate experiments in triplicate and report mean ± SD .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s bioavailability across different experimental models (e.g., cell lines vs. animal studies)?
- Methodological Answer :
- Dose-Response Analysis : Compare IC₅₀ values in cell lines (e.g., Caco-2 for intestinal absorption) versus plasma zinc levels in murine models .
- Pharmacokinetic Modeling : Use compartmental models to correlate in vitro dissolution rates with in vivo absorption .
- Meta-Analysis : Systematically review studies using PRISMA guidelines to identify confounding variables (e.g., formulation excipients, dosing intervals) .
Q. How can researchers mechanistically differentiate this compound’s antioxidant effects from its role in nitric oxide synthesis?
- Methodological Answer :
- Gene Knockdown Models : Silence nitric oxide synthase (NOS) in cell cultures to isolate antioxidant activity (e.g., measure ROS reduction via DCFH-DA assay ).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity between this compound and NOS isoforms .
- Comparative Studies : Use zinc sulfate and free arginine as controls to decouple zinc/arginine contributions .
Q. What computational approaches predict this compound’s interaction with biological membranes or protein targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model lipid bilayer penetration using GROMACS; analyze hydrogen bonding and electrostatic interactions .
- Docking Studies (AutoDock Vina) : Screen against protein databases (e.g., albumin, metallothionein) to identify binding sites .
- QSAR Modeling : Corporate physicochemical properties (logP, polar surface area) to predict bioavailability .
Data Contradiction and Validation
Q. How should conflicting results about this compound’s cytotoxicity be addressed?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell viability protocols (e.g., MTT vs. resazurin assays) and exposure times .
- Zinc Speciation Analysis : Use synchrotron XANES to distinguish free Zn²⁺ from complexed zinc in cytotoxicity assays .
- Ethical Replication : Share raw data via repositories like Zenodo for independent validation .
Methodological Tables
Table 1 : Key Parameters for Reproducible Synthesis of this compound
| Parameter | Optimal Range | Validation Method | Reference |
|---|---|---|---|
| Molar Ratio (Zn:Arg) | 1:2 | ICP-OES, Titration | |
| Reaction Temperature | 60–70°C | Thermocouple Monitoring | |
| pH Control | 7.0–7.5 | pH Meter Calibration |
Table 2 : Common Pitfalls in this compound Research
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
